molecular formula C32H36N2O5 B1240246 Chaetoglobosin C CAS No. 50645-76-6

Chaetoglobosin C

Cat. No.: B1240246
CAS No.: 50645-76-6
M. Wt: 528.6 g/mol
InChI Key: RIZAHVBYKWUPHQ-GNNSKLCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

chaetoglobosin C has been reported in Chaetomium globosum, Chaetomium, and Calonectria kyotensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50645-76-6

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1

InChI Key

RIZAHVBYKWUPHQ-GNNSKLCBSA-N

Isomeric SMILES

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Foundational & Exploratory

The Discovery of Chaetoglobosin C from Chaetomium globosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomium globosum, a ubiquitous endophytic fungus, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a complex polycyclic structure. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chaetoglobosin C, a notable member of this family. The document details the experimental protocols for fungal fermentation, metabolite extraction, and purification, and presents key quantitative data, including spectroscopic analyses that were instrumental in its structural elucidation. Furthermore, this guide explores the known mechanism of action of chaetoglobosins, focusing on their interaction with actin microfilaments and the subsequent impact on cellular signaling pathways. This comprehensive resource is intended to support researchers and professionals in the fields of natural product chemistry, mycology, and drug development in their exploration of this compound and related compounds.

Introduction

Chaetomium globosum is a well-documented source of natural products with a wide range of biological activities.[1][2] The genus Chaetomium is known for producing over 200 secondary metabolites, including terpenoids, steroids, and various alkaloids.[2] The chaetoglobosins, a prominent family of metabolites from C. globosum, belong to the cytochalasan class of alkaloids, which are distinguished by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3]

First isolated in the early 1970s, the chaetoglobosin family has since expanded to include numerous analogues, with this compound being a significant member.[4] These compounds have garnered considerable interest due to their diverse bioactivities, which include antitumor, antifungal, antibacterial, and phytotoxic effects.[3] This guide focuses specifically on this compound, providing a technical framework for its discovery and characterization.

Fungal Cultivation and Metabolite Production

The production of this compound is intrinsically linked to the cultivation conditions of Chaetomium globosum. Optimal growth and metabolite synthesis are influenced by factors such as the choice of culture medium and the pH of the environment.

Culture Media

Chaetomium globosum can be cultivated on various media to promote the production of chaetoglobosins. Studies have shown that oatmeal agar (OA) is particularly effective for achieving high yields of both fungal biomass and mycotoxins, including Chaetoglobosin A and C.[5] Other commonly used media include potato dextrose agar (PDA), corn meal agar (CMA), and malt extract agar (MEA).[5] The composition of the medium provides the necessary carbon and nitrogen sources for fungal growth and secondary metabolism.[6]

Influence of pH

The ambient pH of the culture medium plays a critical role in the production of this compound. Research indicates that optimal production occurs at a neutral pH.[7][8][9] In one study, detectable levels of this compound were observed at a pH of 7.01, with an average of 203 µg produced per five agar plates.[9] In contrast, sporulation of the fungus is favored in a more acidic environment.[7][8]

Experimental Protocols

The isolation and purification of this compound from Chaetomium globosum cultures involve a multi-step process of extraction and chromatography. The following protocols are a synthesis of methodologies reported in the literature for the isolation of chaetoglobosins.[7][10]

Extraction
  • Fermentation Broth and Mycelium Separation : The fungal culture is harvested, and the mycelium is separated from the liquid broth by filtration.

  • Solvent Extraction : Both the mycelium and the filtrate are extracted with an organic solvent, typically ethyl acetate (EtOAc). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration : The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Initial Fractionation : The crude extract is subjected to column chromatography on a reversed-phase C18 (RP-C18) silica gel. A gradient elution system, for example, with increasing concentrations of methanol (MeOH) in water (H₂O), is used to separate the components based on their polarity.

  • Further Separation : Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified. This can involve additional column chromatography steps using different stationary phases, such as Diol, or normal-phase silica gel.

  • Final Purification : The final purification of this compound is typically achieved using semipreparative HPLC.[10] An isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile/water or methanol/water) allows for the isolation of the pure compound. The elution is monitored by a UV detector, often at 220 nm.[10]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Cultivation of Chaetomium globosum harvest Harvest and Filtration fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration rp_c18 Reversed-Phase C18 Column Chromatography concentration->rp_c18 fractionation Fraction Collection and Analysis (TLC/HPLC) rp_c18->fractionation hplc Semipreparative HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General experimental workflow for this compound isolation.

Structural Elucidation and Data

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The molecular formula is C₃₂H₃₆N₂O₅, with a molecular weight of 528.7 g/mol .

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
11.11d1.4NH
8.52sNH
7.56d7.7Aromatic H
7.29d7.9Aromatic H
7.26d2.2Aromatic H
7.14t7.2Aromatic H
7.02t7.2Aromatic H
5.43dd15.2, 10.4Olefinic H
5.13d11.1Olefinic H
4.78td15.0, 3.6Olefinic H
1.29sCH₃
1.23sCH₃
0.99d7.4CH₃
0.88d6.5CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ ppm)Assignment
204.7C=O
175.0C=O
172.8C=O
136.1Aromatic C
127.8Aromatic C
125.8Aromatic C
121.1Aromatic C
118.9Aromatic C
118.2Aromatic C
111.7Aromatic C
108.0Aromatic C
84.9Oxygenated C
59.9Oxygenated C
56.7Oxygenated C
High-Resolution Mass Spectrometry (HR-ESIMS)

High-resolution electrospray ionization mass spectrometry is used to determine the exact molecular formula of the compound. For this compound, the HRESIMS data confirms the molecular formula C₃₂H₃₆N₂O₅.

Mechanism of Action and Biological Effects

The biological activities of chaetoglobosins, including this compound, are primarily attributed to their ability to interact with and disrupt the actin cytoskeleton.[6]

Interaction with Actin

Chaetoglobosins bind to actin filaments, inhibiting their polymerization and leading to a disruption of the cellular microfilament network.[6] This interference with the actin cytoskeleton affects a multitude of cellular processes, including:

  • Cytokinesis : Inhibition of cell division.

  • Cell Motility : Disruption of cell movement and migration.

  • Maintenance of Cell Shape : Loss of normal cellular morphology.

Impact on Signaling Pathways

The disruption of the actin cytoskeleton by chaetoglobosins can have downstream effects on various signaling pathways. While the specific pathways affected by this compound are not fully elucidated, studies on related chaetoglobosins have implicated pathways such as the JNK signaling pathway and the Hog1 stress response pathway.[6]

The following diagram illustrates the proposed mechanism of action for chaetoglobosins.

signaling_pathway cluster_cellular_effects Cellular Effects chaetoglobosin_c This compound actin_filament Actin Filament chaetoglobosin_c->actin_filament Binds to polymerization Polymerization chaetoglobosin_c->polymerization Inhibits actin Actin Monomers actin->polymerization disruption Disruption of Microfilament Network actin_filament->disruption polymerization->actin_filament cytokinesis Inhibition of Cytokinesis disruption->cytokinesis motility Disruption of Cell Motility disruption->motility shape Loss of Cell Shape disruption->shape

Fig. 2: Proposed mechanism of action of this compound.

Conclusion

This compound, a cytochalasan alkaloid from Chaetomium globosum, represents a significant area of study in natural product chemistry. Its discovery and characterization have been made possible through a combination of fungal fermentation, meticulous extraction and purification protocols, and advanced spectroscopic analysis. The primary mechanism of action, involving the disruption of the actin cytoskeleton, underpins its diverse biological activities and highlights its potential as a lead compound in drug discovery and development. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the therapeutic and biotechnological applications of this compound and other related natural products.

References

Chaetoglobosin C: An In-depth Technical Guide to its Function as an Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a prominent member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities.[1][2][3][4][5][6] First isolated from fungi such as Chaetomium globosum, this complex indole alkaloid has garnered significant interest within the scientific community for its profound effects on the eukaryotic cytoskeleton.[3][7][8] At its core, this compound functions as a potent inhibitor of actin polymerization.[9] By targeting one of the most fundamental components of the cellular architecture, it disrupts a myriad of cellular processes, including cell division, motility, and morphogenesis.[1][2][5][10] This inhibitory action underpins its observed antitumor, antifungal, and cytotoxic properties, making it a valuable tool for cell biology research and a promising scaffold for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on cellular pathways, and the experimental protocols used for its characterization.

Core Mechanism: Inhibition of Actin Polymerization

The primary molecular mechanism of this compound, like other cytochalasans, involves its direct interaction with actin filaments. It specifically binds to the barbed (plus) end of filamentous actin (F-actin). This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the growing filament, effectively "capping" the barbed end and halting its elongation.[5][9][11][12] The dynamic equilibrium between G-actin and F-actin is crucial for the integrity and function of the cytoskeleton. By preventing polymerization at the fast-growing barbed end, this compound shifts this equilibrium, leading to a net depolymerization of actin filaments and the collapse of the actin cytoskeletal network.[12] This disruption of actin dynamics is the foundational event that triggers the wide range of cellular effects observed with this compound treatment.

cluster_EGFR EGFR/MEK/ERK Pathway cluster_Outcomes Cellular Outcomes ChaetoC This compound (Actin Disruption) EGFR EGFR ChaetoC->EGFR Inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK LC3 LC3-II ↑ ERK->LC3 Regulates p21 p21 ↑ ERK->p21 Regulates CyclinB1 CyclinB1 ↓ ERK->CyclinB1 Regulates Autophagy Autophagy ↑ LC3->Autophagy G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest Proliferation Proliferation ↓ G2M_Arrest->Proliferation cluster_assays Downstream Assays cluster_imaging Microscopy cluster_viability Viability/Cytotoxicity cluster_blotting Protein Analysis start Cell Culture treatment Treatment with This compound start->treatment imaging Fix, Permeabilize, Stain (Phalloidin) treatment->imaging mtt MTT Assay treatment->mtt lysis Cell Lysis & Protein Extraction treatment->lysis microscope Fluorescence Imaging imaging->microscope ic50 IC50 Determination mtt->ic50 blot Western Blot lysis->blot

References

Chaetoglobosin C: A Technical Whitepaper on its Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antitumor properties of Chaetoglobosin C, a cytochalasan alkaloid derived from fungal secondary metabolites.[1] It consolidates available data on its cytotoxic activity, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Core Antitumor Properties

This compound is a member of the chaetoglobosin family, a class of fungal metabolites known for a range of biological activities, including antitumor, antifungal, and antibacterial effects.[1] These compounds are primarily isolated from fungi of the genus Chaetomium.[1][2] Like other cytochalasans, the primary mechanism of action for many chaetoglobosins involves the disruption of actin filament function, leading to cell cycle arrest and apoptosis.[3] While specific mechanistic studies on this compound are less prevalent than for its analogs like Chaetoglobosin A and E, its cytotoxic effects against various cancer cell lines have been established.[4]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The available data for various chaetoglobosins against different human cancer cell lines are summarized below.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
Chaetoglobosin V KBOral Epidermoid Carcinoma20.20 ± 2.11[5]
MCF-7Breast Adenocarcinoma> 30[5]
HepG2Hepatocellular Carcinoma> 30[5]
Chaetoglobosin W KBOral Epidermoid Carcinoma21.17 ± 1.79[5]
HepG2Hepatocellular Carcinoma27.87 ± 2.32[5]
Chaetoglobosin (unspecified) K562Chronic Myelogenous Leukemia18.89 ± 1.75[5][6]
Chaetoglobosin E KYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[7]
Chaetoglobosin A T-24Bladder Cancer48.14 ± 10.25 µM[8][9]
A549Lung Carcinoma6.56 µmol/L[10]
HCT116Colorectal Carcinoma3.15 µmol/L[10]
Chaetomugilin O CAL-62Thyroid Cancer13.57 µM[11]

Key Signaling Pathways

While the specific signaling pathways disrupted by this compound are not extensively detailed in the available literature, the mechanisms of closely related analogs like Chaetoglobosin A, E, and G provide a strong inferential basis. These compounds are known to induce apoptosis and cell cycle arrest by modulating key signaling cascades, including the MAPK and PI3K-AKT-mTOR pathways, often initiated by the generation of reactive oxygen species (ROS).

G cluster_input Cellular Insult cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_mito Mitochondrial Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces p38 p38 MAPK (Phosphorylation) ROS->p38 JNK JNK (Phosphorylation) ROS->JNK ERK ERK (Inhibition) ROS->ERK PI3K PI3K / AKT (Activation) ROS->PI3K Bax Bax (Upregulation) p38->Bax JNK->Bax Bcl2 Bcl-2 (Downregulation) ERK->Bcl2 Reduces inhibition mTOR mTOR (Inhibition) PI3K->mTOR MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Inhibits Apoptosis Apoptosis MMP->Apoptosis

Caption: Inferred signaling cascade for Chaetoglobosin-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe standard protocols for assessing the antitumor properties of compounds like this compound.

This protocol is used to determine the concentration at which a compound exhibits cytotoxic effects on a cancer cell line.

G start Day 1: Cell Seeding step1 1. Trypsinize and count cells. 2. Seed 5,000 cells/well in a 96-well plate. 3. Incubate for 24h (37°C, 5% CO2). start->step1 step2_header Day 2: Compound Treatment step2 1. Prepare serial dilutions of this compound. 2. Treat cells with varying concentrations. 3. Include DMSO as a vehicle control. 4. Incubate for 24-72h. step2_header->step2 step3_header Day 4: Assay step3 1. Add 10 µL MTT solution (5 mg/mL) to each well. 2. Incubate for 4h. 3. Aspirate media carefully. step3_header->step3 step4_header Day 4: Measurement step4 1. Add 150 µL DMSO to dissolve formazan crystals. 2. Read absorbance at 570 nm using a microplate reader. step4_header->step4

References

The Antifungal Potential of Chaetoglobosin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antifungal Effects of Chaetoglobosin C on Pathogenic Fungi for Researchers, Scientists, and Drug Development Professionals.

This compound, a cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium, has emerged as a compound of significant interest in the search for novel antifungal agents. Its potent inhibitory effects against a range of plant and human pathogenic fungi underscore its potential for development in agriculture and medicine. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several pathogenic fungi. The following tables summarize the available data on its Minimum Inhibitory Concentrations (MICs) and 50% Effective Concentrations (EC50), providing a comparative look at its potency.

Fungal SpeciesChaetoglobosinParameterValueReference
Rhizoctonia solaniThis compoundMIC11.79–23.66 µM[1][2]
Botrytis cinereaThis compound (referred to as compound 9)EC50< 10 µg/mL[3]
Coniothyrium diplodiellaChaetoglobosins (including C)Inhibition ZoneSignificant at 20 µ g/disc [4]
Rhizopus stoloniferChaetoglobosins (including C)Inhibition ZoneModerate at 20 µ g/disc [4]

Note: The available quantitative data for this compound is still limited, and further studies are required to establish a broader antifungal spectrum.

Core Mechanism of Action: Disruption of the Fungal Cytoskeleton

The primary antifungal mechanism of this compound, like other cytochalasans, is its interaction with the actin cytoskeleton.[5][6] By binding to actin filaments, it disrupts their polymerization and dynamics, leading to a cascade of downstream effects that are detrimental to fungal growth and survival.[6][7] This interference with the actin cytoskeleton manifests in several ways:

  • Inhibition of Cell Division (Cytokinesis): Proper actin ring formation is crucial for septation and cell division in fungi. This compound's disruption of actin prevents the formation of a functional contractile actin ring, leading to a failure in cytokinesis and the formation of multinucleated cells.[5]

  • Impairment of Hyphal Growth and Morphology: The polarized growth of fungal hyphae is heavily dependent on a dynamic actin cytoskeleton to direct the transport of vesicles containing cell wall precursors and enzymes to the growing tip. By disrupting this process, this compound can lead to stunted, swollen, and distorted hyphae.[3]

  • Interference with Intracellular Motility: The actin cytoskeleton serves as a track for the movement of organelles and vesicles within the fungal cell. Disruption of this network can hamper essential cellular processes that rely on this transport.[5]

cluster_ChaetoglobosinC This compound cluster_FungalCell Fungal Cell cluster_Effects Cellular Processes cluster_Outcome Antifungal Outcome ChaetoC This compound F_Actin Filamentous Actin (F-Actin) ChaetoC->F_Actin Binds to and disrupts Actin Actin Monomers Actin->F_Actin Polymerization Cytoskeleton Actin Cytoskeleton F_Actin->Cytoskeleton Assembly Growth Polarized Hyphal Growth Cytoskeleton->Growth Division Cell Division (Cytokinesis) Cytoskeleton->Division Transport Vesicle Transport Cytoskeleton->Transport Inhibition Inhibition of Fungal Growth Growth->Inhibition Division->Inhibition Transport->Inhibition

Mechanism of Action of this compound

Experimental Protocols

This section details the methodologies commonly employed to assess the antifungal activity of this compound.

Fungal Strains and Culture Conditions
  • Fungal Isolates: Pathogenic fungal strains are obtained from culture collections or isolated from infected plant or animal tissues.[6][8]

  • Culture Media: Fungi are typically cultured on a suitable solid medium such as Potato Dextrose Agar (PDA) or in a liquid medium like Potato Dextrose Broth (PDB).[8][9]

  • Incubation Conditions: Cultures are incubated at a temperature and duration optimal for the specific fungal species, usually between 25-30°C.[3][10]

Antifungal Susceptibility Testing

This method is used to determine the minimum concentration of a compound that inhibits visible fungal growth.[11]

  • Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10^5 to 10^7 CFU/mL).[10][11]

  • Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions for 24-72 hours.[10]

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute this compound in 96-well plate B->C D Incubate plate (e.g., 25-30°C, 24-72h) C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Broth Microdilution Assay

This assay measures the effect of the compound on the radial growth of the fungus on a solid medium.[3]

  • Preparation of Agar Plates: this compound is incorporated into molten PDA at various concentrations and poured into Petri dishes. Control plates without the compound are also prepared.[3]

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing fungal culture is placed at the center of each agar plate.[3]

  • Incubation: The plates are incubated in the dark at the optimal temperature for the fungus.[3]

  • Measurement: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition and EC50: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits 50% of the growth) is then determined using regression analysis.

Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM is used to visualize the ultrastructural changes in fungal hyphae upon treatment with this compound.[3]

  • Treatment: Fungal mycelia are grown in the presence and absence (control) of this compound at a specific concentration (e.g., its EC50).

  • Fixation: The mycelia are fixed, typically with glutaraldehyde, to preserve their structure.

  • Dehydration: The samples are dehydrated through a series of graded ethanol solutions.

  • Drying: The samples are critical-point dried to prevent collapse of the structures.

  • Coating: The dried samples are coated with a thin layer of a conductive material (e.g., gold or palladium).

  • Imaging: The samples are then observed under a scanning electron microscope to visualize any morphological alterations such as hyphal distortion, swelling, or collapse.[3]

Signaling Pathways and Future Directions

While the direct interaction with actin is the primary mechanism of action, the downstream effects on fungal signaling pathways are an area of active research. The actin cytoskeleton is a hub for various signaling pathways that regulate key cellular processes.

cluster_stimulus External Stimulus cluster_core Core Cellular Machinery cluster_chaeto Intervention cluster_downstream Downstream Signaling & Processes Stimulus Nutrients, Stress, etc. Receptors Membrane Receptors Stimulus->Receptors RhoGTPases Rho GTPases (e.g., Cdc42) Receptors->RhoGTPases Actin Actin Cytoskeleton Dynamics RhoGTPases->Actin MAPK MAPK Signaling Actin->MAPK CellCycle Cell Cycle Control Actin->CellCycle Vesicle Vesicular Trafficking Actin->Vesicle Endocytosis Endocytosis Actin->Endocytosis ChaetoC This compound ChaetoC->Actin Inhibits

Fungal Signaling and Actin Cytoskeleton

Future research should focus on elucidating the specific signaling cascades that are disrupted by this compound in pathogenic fungi. Understanding these pathways could lead to the development of more targeted and effective antifungal therapies. Furthermore, exploring potential synergistic effects of this compound with existing antifungal drugs could open new avenues for combination therapies to combat drug-resistant fungal infections. The cytotoxic nature of chaetoglobosins also necessitates careful evaluation and potential chemical modification to enhance their therapeutic index for clinical applications.[12]

References

The Phytotoxic Effects of Chaetoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a cytochalasan-class mycotoxin produced by various fungi, notably from the Chaetomium genus, exhibits significant phytotoxic properties. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound in plants. It summarizes key quantitative data on its inhibitory activities, details relevant experimental protocols, and elucidates the proposed mechanisms of action, including disruption of the actin cytoskeleton, induction of oxidative stress, cell cycle arrest, and programmed cell death. The guide also presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's impact on plant physiology.

Introduction

This compound is a member of the cytochalasan family of fungal secondary metabolites, characterized by a perhydroisoindol-1-one ring fused to a macrocyclic ring.[1] While extensively studied for its cytotoxic effects on mammalian cells, its phytotoxic activities present a significant area of interest for agricultural research and the development of novel herbicides. This guide consolidates the current understanding of the phytotoxic effects of this compound, providing a technical resource for researchers in plant biology, phytopathology, and agrochemical development.

Quantitative Data on Phytotoxicity

The phytotoxic effects of this compound have been quantified in various studies. A notable example is its impact on the growth of radish (Raphanus sativus) seedlings. The following table summarizes the available quantitative data.

CompoundPlant SpeciesConcentrationEffectReference
This compoundRadish (Raphanus sativus)50 ppm>60% inhibition of seedling growth[2]

Note: The study compared the inhibitory rate to the positive control, glyphosate, indicating significant phytotoxic potential.

Core Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound, like other cytochalasans, is the actin cytoskeleton.[3] Actin filaments are crucial for a multitude of cellular processes in plants, including cell division, cell expansion, organelle movement, and cytoplasmic streaming.

By binding to the barbed end of actin filaments, this compound inhibits the polymerization and elongation of these filaments.[3] This disruption of actin dynamics leads to a cascade of downstream effects, ultimately culminating in the observed phytotoxicity.

Visualization of Experimental Workflow: Actin Disruption

The following diagram illustrates a typical workflow for observing the effect of this compound on the plant actin cytoskeleton.

G start Plant Material (e.g., Arabidopsis seedlings) treatment Treatment with This compound start->treatment Incubation fixation Fixation (e.g., with formaldehyde) treatment->fixation permeabilization Permeabilization (e.g., with acetone) fixation->permeabilization staining Staining with Fluorescent Phalloidin permeabilization->staining imaging Confocal Laser Scanning Microscopy (CLSM) staining->imaging analysis Analysis of Actin Filament Organization imaging->analysis

Figure 1: Workflow for visualizing actin cytoskeleton disruption.

Downstream Phytotoxic Effects

The disruption of the actin cytoskeleton by this compound triggers a series of downstream cellular events that contribute to its phytotoxic effects. These include the induction of reactive oxygen species (ROS), cell cycle arrest, and ultimately, programmed cell death (PCD).

Induction of Reactive Oxygen Species (ROS)

Disruption of the actin cytoskeleton can lead to mitochondrial dysfunction and activate plasma membrane-bound NADPH oxidases, resulting in the overproduction of ROS, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻). This oxidative stress causes damage to cellular components, including lipids, proteins, and nucleic acids.

Cell Cycle Arrest

The integrity of the actin cytoskeleton is essential for the proper formation and function of the preprophase band and the phragmoplast, structures critical for cell division in plants. By disrupting actin filaments, this compound can interfere with these processes, leading to an arrest of the cell cycle, often at the G2/M transition.[4][5]

Programmed Cell Death (PCD)

The accumulation of ROS and the disruption of cellular homeostasis can trigger a genetic program for controlled cell death known as programmed cell death (PCD). In plants, PCD is a crucial process in development and defense. This compound-induced PCD leads to the elimination of affected cells, contributing to the macroscopic symptoms of phytotoxicity, such as necrosis and growth inhibition.

Signaling Pathways Involved in Phytotoxicity

The phytotoxic effects of this compound are mediated by complex signaling networks within the plant cell. While direct evidence in plants is still emerging, the following pathways are strongly implicated based on the known cellular responses to actin disruption and oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Cascade

MAPK cascades are key signaling pathways that transduce extracellular and intracellular signals into cellular responses. ROS, generated as a consequence of this compound action, are known activators of MAPK cascades in plants.[6] Activation of these cascades can lead to the expression of defense-related genes and the induction of PCD.

Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

JA and SA are crucial phytohormones involved in plant defense and stress responses. ROS have a complex interplay with both JA and SA signaling pathways.[7][8] The oxidative burst induced by this compound could modulate these hormonal pathways, leading to a defense-like response that, when sustained, results in phytotoxicity.

Proposed Signaling Pathway for this compound Phytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by this compound in plant cells.

G ChC This compound Actin Actin Filament Disruption ChC->Actin ROS Increased ROS (H₂O₂, O₂⁻) Actin->ROS Mitochondrial dysfunction NADPH oxidase activation CellCycle Cell Cycle Arrest (G2/M Phase) Actin->CellCycle Disruption of mitotic structures MAPK MAPK Cascade Activation ROS->MAPK Hormone JA/SA Signaling Modulation ROS->Hormone PCD Programmed Cell Death (PCD) MAPK->PCD Hormone->PCD Phytotoxicity Phytotoxicity (Growth Inhibition, Necrosis) CellCycle->Phytotoxicity PCD->Phytotoxicity

Figure 2: Proposed signaling pathway of this compound phytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the phytotoxic effects of this compound.

Radish Seedling Phytotoxicity Assay

This bioassay is a common method to evaluate the phytotoxic potential of chemical compounds.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or methanol)

  • Radish (Raphanus sativus) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Distilled water

  • Positive control (e.g., Glyphosate solution)

  • Negative control (solvent used for stock solution)

  • Growth chamber or incubator with controlled temperature and light conditions

Protocol:

  • Prepare a series of dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm).

  • Place two layers of filter paper in each Petri dish.

  • Apply 5 mL of the respective test solution (this compound dilutions, positive control, or negative control) to the filter paper in each Petri dish.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place 10-20 surface-sterilized radish seeds evenly on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle for 5-7 days.

  • After the incubation period, measure the root length and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each concentration compared to the negative control using the formula:

    • % Inhibition = [(Control Length - Treatment Length) / Control Length] * 100

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the logarithm of the concentration.

In Vivo Staining of Actin Filaments

This protocol allows for the visualization of the actin cytoskeleton in plant cells.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • This compound solution

  • Fixative solution (e.g., 4% (w/v) paraformaldehyde in a stabilizing buffer)

  • Permeabilization solution (e.g., 0.1% (v/v) Triton X-100 in a stabilizing buffer)

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with an anti-fade agent

  • Confocal laser scanning microscope (CLSM)

Protocol:

  • Treat the plant material with the desired concentration of this compound for a specific duration.

  • Fix the samples in the fixative solution for 30-60 minutes at room temperature.

  • Wash the samples three times with a stabilizing buffer.

  • Permeabilize the cells with the permeabilization solution for 15-30 minutes.

  • Wash the samples three times with the stabilizing buffer.

  • Incubate the samples with the fluorescently labeled phalloidin solution in the dark for 1-2 hours.

  • Wash the samples three times with the stabilizing buffer to remove unbound phalloidin.

  • Mount the samples on a microscope slide with the mounting medium.

  • Visualize the actin filaments using a CLSM with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of H₂O₂ using the Amplex Red reagent.

Materials:

  • Plant tissue treated with this compound

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (or individual components)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Microplate reader

Protocol:

  • Homogenize the plant tissue in ice-cold phosphate buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Prepare a reaction mixture containing the Amplex Red reagent and horseradish peroxidase in phosphate buffer.

  • Add the plant extract supernatant to the reaction mixture in a 96-well microplate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Quantify the H₂O₂ concentration by comparing the fluorescence to a standard curve prepared with known concentrations of H₂O₂.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in plant protoplasts.

Materials:

  • Plant protoplasts treated with this compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the protoplasts after treatment with this compound.

  • Fix the protoplasts in 70% ethanol at -20°C for at least 1 hour.

  • Wash the fixed protoplasts with a suitable buffer (e.g., PBS).

  • Resuspend the protoplasts in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained nuclei using a flow cytometer, measuring the fluorescence of PI.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

TUNEL Assay for Programmed Cell Death

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of PCD.[9][10]

Materials:

  • Plant tissue sections (fixed and permeabilized)

  • In Situ Cell Death Detection Kit (e.g., with fluorescein-labeled dUTP)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Follow the manufacturer's instructions for the TUNEL assay kit.

  • Briefly, incubate the tissue sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Wash the sections to remove unincorporated nucleotides.

  • Mount the sections with a mounting medium containing a nuclear counterstain.

  • Visualize the samples under a fluorescence microscope. TUNEL-positive nuclei (indicating PCD) will fluoresce green, while all nuclei will be stained blue by DAPI.

Conclusion

This compound exhibits potent phytotoxic effects primarily through the disruption of the plant actin cytoskeleton. This initial event triggers a cascade of downstream responses, including the production of reactive oxygen species, cell cycle arrest, and the induction of programmed cell death. The involvement of MAPK and phytohormone signaling pathways further orchestrates the plant's response to this cytotoxic compound. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound phytotoxicity and its potential applications in agriculture and drug development. A deeper understanding of these processes will be crucial for harnessing the bioactivity of this and related compounds for practical applications.

References

The Cytotoxic Landscape of Chaetoglobosin C: An In-depth Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, is emerging as a compound of significant interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including quantitative data on its efficacy, detailed experimental methodologies for its study, and an exploration of its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro studies. While comprehensive data across a wide spectrum of cell lines remains an area of active investigation, available findings indicate a promising level of activity.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-435Melanoma19.97[1]

Further research is required to establish a broader IC50 profile of this compound against other cancer cell lines.

Core Mechanisms of Action: A Multi-Faceted Assault on Cancer Cells

This compound exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and disrupting the cellular architecture. These actions are underpinned by the modulation of critical signaling pathways within the cancer cells.

Induction of Apoptosis

A hallmark of many effective anti-cancer agents is the ability to trigger apoptosis. While direct studies on this compound are limited, research on closely related chaetoglobosins, such as Chaetoglobosin A, reveals a clear pro-apoptotic effect. This is evidenced by an increase in the population of apoptotic cells upon treatment, as detected by Annexin V-FITC/PI double-staining assays[2][3]. Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are also observed through techniques like Hoechst 33342 staining[2].

The molecular machinery of apoptosis is intricate, involving a cascade of proteins. Studies on other chaetoglobosins suggest that the induction of apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the altered expression of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential, and the activation of caspase cascades[4].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of cells treated with related compounds demonstrates an accumulation of cells in the G1 or G2/M phases of the cell cycle[2][5]. This cell cycle arrest is often associated with the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs)[5]. For instance, treatment with Chaetoglobosin A has been shown to cause G1 phase arrest[2].

Disruption of the Actin Cytoskeleton and Inhibition of Cell Migration

A well-documented effect of the cytochalasan family of compounds is their ability to interfere with the actin cytoskeleton. The actin filament network is crucial for maintaining cell shape, motility, and invasion, which are critical processes in cancer metastasis. Chaetoglobosins are known to disrupt actin polymerization, leading to a breakdown of the filamentous actin (F-actin) structures within the cell[6][7]. This disruption of the cytoskeleton can, in turn, inhibit cancer cell migration and invasion, key steps in the metastatic cascade. While specific studies on this compound's impact on the actin dynamics of cancer cells are needed, the known properties of the chaetoglobosin class strongly suggest this as a primary mechanism of action.

Key Signaling Pathways Implicated in this compound's Cytotoxicity

The cytotoxic effects of this compound are orchestrated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer. Based on studies of related chaetoglobosins, the following pathways are likely targets:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to regulating cell proliferation, differentiation, and apoptosis. Chaetoglobosin A has been shown to activate the MAPK pathway as part of its mechanism to induce apoptosis[3].

  • PI3K-AKT-mTOR Pathway: This is a critical survival pathway that is frequently overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Evidence from Chaetoglobosin A studies suggests its involvement in modulating this pathway[3].

  • EGFR/MEK/ERK Pathway: The epidermal growth factor receptor (EGFR) and its downstream signaling components are key drivers of growth and proliferation in many cancers. Chaetoglobosin G has been found to inhibit this pathway, leading to cell cycle arrest and autophagy[8].

The interplay of these pathways ultimately determines the fate of the cancer cell upon exposure to this compound.

cluster_chaetoglobosin This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways ChaetoC This compound Actin Actin Cytoskeleton ChaetoC->Actin Disrupts Signaling Signaling Pathways ChaetoC->Signaling Modulates MigrationInhibition Inhibition of Migration Actin->MigrationInhibition Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest MAPK MAPK Signaling->MAPK PI3K PI3K/AKT/mTOR Signaling->PI3K EGFR EGFR/MEK/ERK Signaling->EGFR

Figure 1: Overview of this compound's mechanism of action.

Detailed Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound and wash them with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[11]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained by PI.[12]

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI signal corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

While the existing data on chaetoglobosins, and the limited specific data on this compound, are promising, further in-depth research is crucial to fully elucidate its potential as an anti-cancer therapeutic. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Establishing a comprehensive IC50 profile of this compound against a wide array of cancer cell lines from different tissues of origin.

  • Detailed Mechanistic Studies: Unraveling the specific molecular players involved in this compound-induced apoptosis and cell cycle arrest.

  • In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

The continued exploration of this compound and its derivatives holds the potential to uncover novel therapeutic strategies for the treatment of cancer. This technical guide serves as a foundational resource to aid researchers in this important endeavor.

References

Chaetoglobosin C and the Actin Filament: A Technical Guide to the Binding Interface

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, exerts its biological effects through interaction with the actin cytoskeleton. While a high-resolution structure of the this compound-actin complex remains to be elucidated, extensive research on the closely related cytochalasans, particularly Cytochalasin D, provides a robust model for understanding this critical interaction. This technical guide synthesizes the current knowledge of the this compound binding site on actin filaments, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the implicated cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the mechanism of action of chaetoglobosins and developing novel therapeutics targeting the actin cytoskeleton.

Introduction: The Chaetoglobosin Family of Actin Inhibitors

Chaetoglobosins are a large class of fungal secondary metabolites characterized by a substituted isoindole scaffold fused to a macrocyclic ring.[1] Like other members of the cytochalasan family, they are potent disruptors of the actin cytoskeleton.[1][2] Their primary mechanism of action involves the inhibition of actin polymerization by binding to the barbed (fast-growing) end of actin filaments.[3] This interaction effectively caps the filament, preventing the addition of new actin monomers and leading to a net depolymerization, thereby affecting a multitude of cellular processes including cell motility, division, and morphology.[2][3]

The this compound Binding Site on Actin Filaments

Direct structural elucidation of the this compound-actin complex is not yet available in the scientific literature. However, the high degree of structural and functional similarity among the cytochalasans allows for the use of the co-crystal structure of Cytochalasin D bound to monomeric actin as a highly informative proxy. This structure reveals a precise binding pocket that is likely conserved for this compound.

The binding site for cytochalasans is located in the hydrophobic cleft between subdomains 1 and 3 of the actin monomer. This strategic position at the barbed end of the filament allows it to physically obstruct the binding of incoming actin monomers. The interaction is stabilized by a combination of hydrophobic and polar contacts.

Key Interacting Residues (based on Cytochalasin D-actin structure):

While specific residues interacting with this compound have not been experimentally determined, the Cytochalasin D structure highlights the key actin residues forming the binding pocket. These are prime candidates for interaction with other cytochalasans and include:

  • Subdomain 1: Residues in and around the D-loop.

  • Subdomain 3: Residues forming the hydrophobic core of the cleft.

The bulky macrocycle of the cytochalasan molecule inserts into this cleft, with specific functional groups forming hydrogen bonds and van der Waals interactions with the amino acid side chains of actin.

Quantitative Data on Chaetoglobosin-Actin Interactions

Quantitative data for the direct binding of this compound to actin is sparse. However, studies on its effects on actin polymerization, alongside data from related compounds, provide valuable insights.

CompoundParameterValueMethodReference
This compound Actin Polymerization InhibitionWeak effect at substoichiometric concentrationsViscometry[1]
Chaetoglobosin A Actin Polymerization InhibitionEffective inhibitorViscometry[1]
Chaetoglobosin J Actin Polymerization InhibitionEffective inhibitorViscometry[1][3]
Chaetoglobosin P Minimum Inhibitory Concentration (MIC) vs. C. neoformans6.3 µg/mL at 37°CBroth Microdilution[2][4]

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between small molecules like this compound and actin filaments.

Visualization of Actin Filament Disruption

This protocol is used to qualitatively assess the effect of a compound on the actin cytoskeleton within cells.

Method: Fluorescence Microscopy with Phalloidin Staining [2][4]

  • Cell Culture: Plate adherent cells on glass coverslips and culture to the desired confluency.

  • Compound Treatment: Incubate cells with this compound at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash cells with PBS and incubate with a fluorescently-conjugated phalloidin solution (e.g., TRITC-phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash cells with PBS, mount the coverslips on microscope slides with an antifade mounting medium, and visualize using a fluorescence microscope.

In Vitro Actin Polymerization Assay

This assay quantitatively measures the effect of a compound on the rate and extent of actin polymerization.

Method: Pyrene-Actin Polymerization Assay

  • Preparation of Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled globular actin (G-actin) in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0).

  • Initiation of Polymerization: In a fluorometer cuvette, mix the pyrene-labeled G-actin with unlabeled G-actin to the desired concentration. Add this compound or a vehicle control.

  • Data Acquisition: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI buffer: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0). Immediately begin recording the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time. An increase in fluorescence indicates actin polymerization.

  • Analysis: Plot fluorescence intensity versus time. The initial slope of the curve reflects the nucleation rate, while the final plateau indicates the steady-state amount of filamentous actin (F-actin).

Binding Affinity Determination

This protocol is used to determine the binding affinity (Kd) of a compound to actin filaments.

Method: F-actin Co-sedimentation Assay

  • Actin Polymerization: Polymerize a solution of purified actin to form F-actin.

  • Incubation: Incubate a constant concentration of F-actin with varying concentrations of this compound for a sufficient time to reach binding equilibrium.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.

  • Quantification: Carefully separate the supernatant (containing unbound compound) from the pellet. Quantify the concentration of this compound in both the supernatant and the pellet using a suitable method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the concentration of bound this compound versus the free concentration and fit the data to a binding isotherm (e.g., Langmuir) to determine the dissociation constant (Kd).

Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

ChaetoglobosinC_Actin_Interaction This compound Interaction with Actin cluster_Actin Actin Filament (Barbed End) G-Actin_Monomer G-Actin Monomer Actin_Filament ... Sub n-1 Sub n ... G-Actin_Monomer->Actin_Filament Polymerization (Blocked) Chaetoglobosin_C This compound Chaetoglobosin_C->Actin_Filament Binds to Barbed End

Caption: this compound binding to the barbed end of an actin filament, inhibiting polymerization.

Experimental_Workflow_Binding_Site Workflow for Binding Site Analysis Start Hypothesis: This compound binds actin In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Polymerization_Assay Polymerization_Assay In_Vitro_Assays->Polymerization_Assay Polymerization Kinetics Cosedimentation_Assay Cosedimentation_Assay In_Vitro_Assays->Cosedimentation_Assay Binding Affinity Fluorescence_Microscopy Fluorescence_Microscopy Cell_Based_Assays->Fluorescence_Microscopy Cytoskeletal Disruption Structural_Analysis Structural Analysis (Proxy: Cytochalasin D) Data_Integration Data Integration & Model Generation Structural_Analysis->Data_Integration Polymerization_Assay->Data_Integration Cosedimentation_Assay->Data_Integration Fluorescence_Microscopy->Data_Integration

Caption: Logical workflow for investigating the this compound-actin interaction.

Conclusion and Future Perspectives

This compound, as a potent modulator of actin dynamics, holds significant interest for cell biology research and as a potential scaffold for drug development. While the precise, high-resolution details of its binding to actin filaments are yet to be determined, the wealth of information from related cytochalasans provides a strong foundation for understanding its mechanism of action. Future research employing cryo-electron microscopy or X-ray crystallography to solve the co-structure of this compound and actin will be invaluable in confirming the predicted binding site and revealing the subtle structural differences that govern the varying potencies among the chaetoglobosin family. Such studies, in conjunction with advanced biochemical and cellular assays, will undoubtedly pave the way for the rational design of novel actin-targeting therapeutics.

References

Chaetoglobosin C: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a prominent member of the cytochalasan class of mycotoxins, a group of secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1][2] Structurally, it is characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][3] This complex architecture underpins its diverse and potent biological activities, which have garnered significant interest within the scientific community for potential therapeutic applications. This document provides an in-depth technical guide on the secondary metabolite profile of this compound, summarizing its biological effects, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₃₂H₃₆N₂O₅[4][5]
Molecular Weight528.64 g/mol [5][6]
CAS Number50645-76-6[5]
AppearanceWhite amorphous powder[7]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including cytotoxic, antifungal, antibacterial, and phytotoxic effects.[1] Its most extensively studied activity is its cytotoxicity against various cancer cell lines.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell LineCancer TypeIC₅₀ (µM)Reference
A-549Lung Carcinoma2.26[8]
HeLaCervical Cancer~3.7-10.5[9]
K562Chronic Myelogenous Leukemia18-30 µg/mL[10]
MCF-7Breast Cancer18-30 µg/mL[10]
HepG2Hepatocellular Carcinoma18-30 µg/mL[10]
H22Murine HepatocarcinomaStrong Activity[11]
MFCMurine Forestomach CarcinomaStrong Activity[11]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for this compound, like other cytochalasans, is its interaction with actin, a critical component of the eukaryotic cytoskeleton.[2] By binding to actin filaments, this compound disrupts actin polymerization and depolymerization dynamics.[2][12] This interference leads to the inhibition of essential cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and the maintenance of cell shape.[13][14]

cluster_0 Cellular Processes Cell Division Cell Division Cell Motility Cell Motility Cell Shape Maintenance Cell Shape Maintenance Actin Cytoskeleton Actin Cytoskeleton Actin Cytoskeleton->Cell Division Regulates Actin Cytoskeleton->Cell Motility Regulates Actin Cytoskeleton->Cell Shape Maintenance Regulates This compound This compound This compound->Actin Cytoskeleton Disrupts Polymerization

Caption: Mechanism of this compound action on the actin cytoskeleton.

Biosynthesis

Chaetoglobosins are synthesized through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[15][16] The biosynthesis of the characteristic chaetoglobosin scaffold involves the condensation of a polyketide chain with an amino acid, typically tryptophan, which forms the indol-3-yl group.[15] While the general pathway is understood, the specific enzymatic steps and regulatory mechanisms for this compound biosynthesis are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from fungal cultures is outlined below. This protocol is a synthesis of methodologies described in the literature.[7][17]

A Fungal Culture (e.g., Chaetomium globosum) B Extraction with Organic Solvent (e.g., Ethyl Acetate or Acetone) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (Silica Gel Chromatography) D->E F Further Purification (ODS Chromatography, HPLC) E->F G Pure this compound F->G

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fungal Fermentation: Chaetomium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA) or rice solid medium, under static conditions at room temperature for several weeks to allow for the production of secondary metabolites.[7][13]

  • Extraction: The fungal culture is harvested and extracted with an organic solvent like ethyl acetate or acetone. The mixture is typically sonicated or shaken to ensure efficient extraction.[11][17]

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography, often using silica gel, with a gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate) to separate the components into different fractions.[7]

  • Purification: Fractions containing this compound, identified by methods such as thin-layer chromatography (TLC), are further purified using techniques like octadecylsilane (ODS) column chromatography and semi-preparative high-performance liquid chromatography (HPLC).[7]

Analytical Methods for this compound Detection

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of this compound.

  • System: An HPLC system equipped with a UV-visible or diode array detector is commonly used.[13]

  • Column: A C8 or C18 analytical column is typically employed.[13]

  • Mobile Phase: A gradient of acetonitrile and water is often used for elution.[13]

  • Detection: this compound can be detected at a wavelength of approximately 220-230 nm.[18]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is frequently determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound is a potent bioactive secondary metabolite with significant cytotoxic properties. Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its biosynthetic pathway, explore its full therapeutic potential, and optimize its production and delivery for clinical applications.

References

Methodological & Application

Chaetoglobosin C: Preparation of DMSO Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the preparation of Chaetoglobosin C stock solutions in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure proper handling, dissolution, and storage of this compound for use in various biological assays. This guide also includes quantitative data on its biological activities and a visualization of its mechanism of action.

Introduction

This compound is a cytochalasan mycotoxin produced by various fungi, most notably from the genus Chaetomium.[1][2] Like other members of the cytochalasan family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor effects.[1][2] Its primary mechanism of action involves the disruption of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape.[3][4][5] Due to its potent biological effects, this compound is a valuable tool in cell biology research and a potential candidate for drug development.

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is the solvent of choice for this compound due to its high solubility and compatibility with many biological assays.[6] This document provides a comprehensive guide to preparing and handling this compound stock solutions in DMSO.

Materials and Reagents

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

This compound is a mycotoxin and should be handled with care. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of the powder. Dispose of all waste materials according to institutional guidelines for hazardous chemicals.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 528.64 g/mol .

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 5.29 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or polypropylene tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month.

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the treated samples.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssayEC50 / MIC (µg/mL)Reference
Botrytis cinereaMycelial Growth Inhibition5.83[7]
Cryptococcus neoformans H99 (37°C)Minimal Inhibitory Concentration6.3[3][4]
Aspergillus fumigatusMinimal Inhibitory Concentration12.5[3][4]
Candida albicansMinimal Inhibitory Concentration>50[3][4]

Table 2: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
KBNasopharyngeal Carcinoma18-30[8]
K562Chronic Myelogenous Leukemia18-30[8]
MCF-7Breast Adenocarcinoma18-30[8]
HepG2Hepatocellular Carcinoma18-30[8]
A549Lung Carcinoma>10.57 ( >20 µM)[9]
MDA-MB-231Breast Adenocarcinoma>10.57 ( >20 µM)[9]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of a this compound stock solution and subsequent working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh 5.29 mg this compound A->B C Add 1 mL DMSO B->C D Vortex until Dissolved C->D E Aliquot into Single-Use Vials D->E F Store at -80°C E->F G Thaw Stock Solution Aliquot H Perform Serial Dilutions in Culture Medium G->H J Add to Cell Culture for Assay H->J I Prepare Vehicle Control (DMSO in Medium) I->J

Caption: Workflow for this compound stock and working solution preparation.

Signaling Pathway

This compound exerts its biological effects by directly interfering with the dynamics of the actin cytoskeleton. It binds to the barbed (plus) end of actin filaments, which inhibits both the association and dissociation of actin monomers. This "capping" activity disrupts the normal process of actin polymerization and depolymerization, leading to alterations in cell morphology, inhibition of cell motility, and arrest of the cell cycle.

G cluster_0 Actin Polymerization Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences G_Actin G-Actin (Monomer) Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End Pointed End (-) Barbed_End->G_Actin Depolymerization Inhibition Inhibition Pointed_End->G_Actin Depolymerization Chaeto_C This compound Chaeto_C->Barbed_End Consequences Disruption of Cell Division Inhibition of Cell Motility Altered Cell Morphology Inhibition->Consequences

Caption: Mechanism of this compound on actin polymerization.

References

Application Notes and Protocols for Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, solution preparation, and biological mechanism of Chaetoglobosin C for research and drug development applications.

Introduction

This compound is a cytochalasan-type mycotoxin produced by various fungi, notably from the genus Chaetomium.[1][2] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of actin filaments, making it a potent inhibitor of cellular processes that rely on a dynamic cytoskeleton, such as cell division, migration, and cytoplasmic cleavage.[2][3][4][5] This property has led to its investigation for various biological activities, including antifungal, antibacterial, and antitumor effects.[1]

Physicochemical Properties

  • Molecular Formula: C₃₂H₃₆N₂O₅[6][7]

  • Molecular Weight: 528.7 g/mol [6][7]

  • Appearance: White to off-white solid.[6][8]

Solubility Data

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data. It is important to note that this compound is sparingly soluble in aqueous solutions.

SolventSolubilityRemarksSource
Water ~10 µg/mLAlmost insoluble.[5]
Ethanol SolubleWhile specific quantitative data is not readily available, this compound is known to be among the ethanol-soluble compounds extracted from Chaetomium globosum.[9]
Methanol SolubleChaetoglobosin A, a closely related compound, is soluble in methanol.[10]
DMSO SolubleA common solvent for preparing stock solutions.[8]

Experimental Protocols

Preparation of Stock Solutions

Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent, which can then be diluted into the appropriate experimental buffer or medium.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve 5.29 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Store the stock solution in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

Protocol:

  • Thaw the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the cell culture medium. It is recommended to perform serial dilutions.

  • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the disruption of actin polymerization. It binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics leads to the disruption of the cytoskeleton and downstream cellular processes.

Some studies have suggested that certain chaetoglobosins may also exert their antitumor effects through the inhibition of signaling pathways such as the JNK pathway, although this may be cell-type dependent.[1]

Diagrams of Cellular Effects

ChaetoglobosinC_Actin_Pathway cluster_0 Actin Dynamics cluster_1 Cellular Processes G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cytoskeletal Integrity Cytoskeletal Integrity F-actin->Cytoskeletal Integrity This compound This compound This compound->F-actin Binds to barbed end Cell Division Cell Division Cytoskeletal Integrity->Cell Division Cell Migration Cell Migration Cytoskeletal Integrity->Cell Migration

Caption: Mechanism of this compound on actin polymerization.

ChaetoglobosinC_JNK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest c-Jun->Apoptosis/Cell Cycle Arrest This compound This compound This compound->JNK Inhibition (potential)

Caption: Potential inhibitory effect of this compound on the JNK signaling pathway.

References

Application Notes and Protocols for the HPLC Purification of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan alkaloid produced by various fungi, notably of the Chaetomium genus. As a member of this class of mycotoxins, it exhibits a range of biological activities, making it a compound of interest for pharmacological and toxicological research. Accurate and efficient purification of this compound is crucial for in-depth studies of its biological function and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is a powerful and widely used technique for the isolation and purification of such natural products.

This document provides a detailed protocol for the purification of this compound using semi-preparative HPLC, compiled from established methodologies. It covers sample preparation, HPLC conditions, and post-purification analysis.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.

PropertyValueReference
Molecular FormulaC₃₂H₃₆N₂O₅[1]
Molecular Weight528.7 g/mol [1]
UV Absorbance Maxima (λmax)~220 nm, 280-290 nm[2][3]
SolubilitySoluble in methanol, acetonitrile, ethyl acetate, chloroform[3][4]

Experimental Protocols

Sample Preparation: Extraction from Fungal Culture

The initial step involves the extraction of this compound from the fungal biomass and culture medium.

Materials:

  • Fungal culture of a this compound-producing strain (e.g., Chaetomium globosum)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Whatman filter paper or equivalent

  • Rotary evaporator

  • Glassware (beakers, flasks)

Protocol:

  • Harvest the fungal culture, including both the mycelia and the fermentation broth.

  • Macerate the fungal biomass and extract with a suitable organic solvent such as methanol or ethyl acetate at room temperature. A common practice is to soak the culture in the solvent for 24-48 hours, followed by sonication to enhance extraction efficiency.

  • Filter the extract through filter paper to remove solid fungal debris.

  • Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • The crude extract can be further pre-purified using techniques like liquid-liquid partitioning or open column chromatography (e.g., silica gel, Sephadex LH-20) to enrich the fraction containing this compound before proceeding to HPLC.

Semi-Preparative HPLC Purification of this compound

This protocol outlines the conditions for the purification of this compound from a pre-purified extract using a reversed-phase HPLC system.

Instrumentation and Materials:

  • Semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

  • Reversed-phase C18 column (e.g., dimensions: 250 mm x 10 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Methanol for sample dissolution.

  • Syringe filters (0.22 µm or 0.45 µm).

Protocol:

  • Sample Preparation for HPLC: Dissolve the pre-purified crude extract in a minimal amount of methanol. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18, 250 mm x 10 mm, 5 µm.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

    • Gradient: A common starting point is a linear gradient from 40% to 80% ACN in water over 30-40 minutes. The gradient should be optimized based on the separation of the target peak from impurities in analytical runs.

    • Flow Rate: Typically 2-4 mL/min for a 10 mm ID column.

    • Column Temperature: 25-40 °C.

    • Detection Wavelength: Monitor at 220 nm and 280 nm, as this compound exhibits absorbance at these wavelengths.[2][3]

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the semi-preparative column.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Pool the pure fractions and evaporate the solvent using a rotary evaporator or a lyophilizer.

    • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical quantitative data that can be expected during the HPLC purification of this compound. Note that retention times are highly dependent on the specific HPLC system, column, and exact gradient conditions used.

ParameterExample ValueNotes
HPLC Column C18, 250 x 10 mm, 5 µmA standard choice for natural product purification.
Mobile Phase Water and AcetonitrileA common mobile phase for reversed-phase chromatography.
Example Gradient 40-80% Acetonitrile over 30 minThis should be optimized for each specific sample.
Flow Rate 3.0 mL/minAppropriate for a 10 mm ID semi-preparative column.
Detection Wavelength 220 nm and 280 nmBased on the UV-Vis spectrum of this compound.[2][3]
Example Retention Time 15 - 25 minutesHighly variable; must be determined experimentally.
Purity after HPLC >95%Achievable with a well-optimized protocol.
Recovery VariableDepends on the initial concentration and the number of purification steps.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Chaetoglobosin_C_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product FungalCulture Fungal Culture (e.g., Chaetomium globosum) Extraction Solvent Extraction (Methanol or Ethyl Acetate) FungalCulture->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract PrePurification Pre-purification (Optional) (e.g., Column Chromatography) CrudeExtract->PrePurification EnrichedFraction Enriched Fraction PrePurification->EnrichedFraction SamplePrep Sample Preparation (Dissolution & Filtration) EnrichedFraction->SamplePrep HPLC Semi-Preparative HPLC SamplePrep->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PureFractions Pure Fractions FractionCollection->PureFractions PurityAnalysis Purity Analysis (Analytical HPLC) PureFractions->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval IdentityConfirmation Identity Confirmation (MS, NMR) SolventRemoval->IdentityConfirmation PurifiedCompound Purified this compound IdentityConfirmation->PurifiedCompound

Workflow for this compound Purification.

References

Application Notes and Protocols for Determining Chaetoglobosin C Concentration in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, naturally produced by various fungi, most notably from the genus Chaetomium.[1] Like other cytochalasans, this compound's primary mechanism of action involves the disruption of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape.[2] This interference with the actin cytoskeleton imparts this compound with a range of biological activities, including potent antitumor, antifungal, and antibacterial properties.[1] These characteristics make it a compound of significant interest for cancer research and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for determining the effective concentration of this compound in various in vitro assays. The information is intended to guide researchers in designing and executing experiments to evaluate the biological effects of this compound.

Data Presentation: Effective Concentrations of this compound and Related Compounds

The following table summarizes the reported effective concentrations of this compound and other closely related chaetoglobosins in various in vitro assays. This data serves as a valuable starting point for determining the optimal concentration range for your specific experimental setup.

CompoundAssay TypeCell Line / OrganismEffective Concentration (IC50/MIC)Reference
This compound CytotoxicityKB, K562, MCF-7, HepG218-30 µg/mL[3]
Chaetoglobosin ACytotoxicityT-24 (Bladder Cancer)IC50: 48.14 ± 10.25 µM[4]
Chaetoglobosin ECytotoxicityKYSE-30 (Esophageal Cancer)IC50: 2.57 µM[5]
Chaetoglobosin KApoptosis & G2/M ArrestOvarian Cancer CellsNot specified[1]
Chaetoglobosin PAntifungalCryptococcus neoformansMIC: 6.3 µg/mL (at 37°C)[6]
ChaetoglobosinsAntifungalBotrytis cinereaEC50: <10 µg/mL[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to start with a wide concentration range (e.g., 0.1 to 100 µM) to determine the approximate IC50 value.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., determined from the cytotoxicity assay) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Actin Polymerization Assay

This protocol details a method to assess the inhibitory effect of this compound on actin polymerization using pyrene-labeled actin. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.

Materials:

  • This compound (stock solution in DMSO)

  • Pyrene-labeled actin

  • Unlabeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Fluorometer and cuvettes

Procedure:

  • Preparation of Actin Monomers:

    • Prepare a stock solution of actin monomers (a mixture of unlabeled and 5-10% pyrene-labeled actin) in G-buffer on ice. The final concentration should be determined based on the desired experimental conditions.

  • Initiation of Polymerization:

    • In a fluorometer cuvette, mix the actin monomer solution with different concentrations of this compound or vehicle control (DMSO).

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately start recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence increase until the polymerization reaction reaches a plateau.

    • Plot the fluorescence intensity as a function of time.

    • Compare the polymerization curves of the samples treated with this compound to the control to determine the inhibitory effect on the rate and extent of actin polymerization.

Visualization of Pathways and Workflows

Experimental Workflow for Determining Optimal this compound Concentration

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Refinement start Start with a Broad Concentration Range (e.g., 0.01 - 100 µM) cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) ic50->cell_cycle actin Actin Polymerization Assay ic50->actin refine Refine Concentration Range for Specific Assays apoptosis->refine cell_cycle->refine actin->refine

Caption: Workflow for determining this compound concentration.

Proposed Signaling Pathway of this compound Action

G cluster_0 Cellular Effects Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest InhibitionOfMotility Inhibition of Motility ChaetoglobosinC This compound Actin Actin Polymerization ChaetoglobosinC->Actin Inhibits Actin->InhibitionOfMotility PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->CellCycleArrest MAPK MAPK Pathway MAPK->Apoptosis MAPK->CellCycleArrest

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Studying Cytoskeletal Dynamics with Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins produced by various fungi, notably Chaetomium globosum.[1][2] These compounds are potent cell-permeable inhibitors of actin polymerization, making them valuable tools for investigating the dynamics of the actin cytoskeleton.[1] The actin cytoskeleton is integral to a multitude of cellular processes, including cell division, motility, morphogenesis, and intracellular transport.[3] By disrupting actin filament dynamics, this compound can be employed to elucidate the roles of the cytoskeleton in these fundamental processes.

The primary mechanism of action for cytochalasans involves binding to the barbed (fast-growing) end of actin filaments.[4][5] This interaction physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[5] Research on Chaetoglobosin A suggests it binds to the distal end of actin filaments, disrupting their assembly and disassembly.[4] It is presumed that this compound acts through a similar mechanism, interfering with the capping process of filamentous actin.[6] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell motility, and arrest of the cell cycle.[1][7]

These application notes provide detailed protocols for utilizing this compound to study cytoskeletal dynamics, including methods for visualizing actin filaments, quantifying actin polymerization, and assessing cell migration.

Data Presentation

The following tables summarize quantitative data for this compound and related compounds, providing a reference for determining effective experimental concentrations.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundKB (human nasopharyngeal epidermoid tumor)34.0[8]
Chaetoglobosin ARhizoctonia solani (fungus)3.88 µg/mL[9]
Chaetoglobosin EKYSE-30 (esophageal cancer)Dose-dependent cytotoxicity observed[10]
Chaetoglobosin FKB (human nasopharyngeal epidermoid tumor)52.0[8]
Chaetoglobosin UKB (human nasopharyngeal epidermoid tumor)16.0[8]

Table 2: Antifungal Activity of Chaetoglobosins

CompoundFungal PathogenMIC (µg/mL)EC50 (µg/mL)Reference
Chaetoglobosin PCryptococcus neoformans6.3 (at 37°C)-[6]
Chaetoglobosin PAspergillus fumigatus12.5-[6]
This compoundBotrytis cinerea-5.83[11][12]
Chaetoglobosin ABotrytis cinerea-0.40[11][12]

Experimental Protocols

Protocol 1: Visualization of F-actin Disruption in Cultured Cells

This protocol details the use of fluorescently labeled phalloidin to stain F-actin in cells treated with this compound, allowing for the visualization of cytoskeletal changes.

Materials:

  • Adherent mammalian cells (e.g., HeLa, NIH 3T3)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol-free formaldehyde, 3.7% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine serum albumin (BSA), 1% in PBS

  • Fluorescently labeled phalloidin (e.g., FITC-phalloidin)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • This compound Treatment: Prepare a working solution of this compound in cell culture medium from the DMSO stock. A starting concentration range of 1-10 µM is recommended, with an incubation time of 1-4 hours. A DMSO-only treated control should be included.

  • Fixation: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS. Fix the cells by adding 3.7% methanol-free formaldehyde in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Aspirate the formaldehyde solution and wash the cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

  • Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 20-30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently labeled phalloidin stock solution in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the F-actin cytoskeleton using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified actin monomers in vitro. Pyrene-labeled actin is commonly used, as its fluorescence intensity increases upon incorporation into a polymer.[13][14]

Materials:

  • Actin from rabbit skeletal muscle

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0)

  • 10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound (stock solution in DMSO)

  • DMSO (control)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Actin Preparation: Prepare a solution of G-actin by resuspending lyophilized actin in G-buffer. A final concentration of 10% pyrene-labeled actin is recommended. Keep the actin on ice to prevent premature polymerization.

  • Reaction Setup: In a 96-well black microplate, add the desired concentration of this compound (e.g., 0.1-10 µM) or DMSO for the control.

  • Initiation of Polymerization: To each well, add the G-actin solution. Immediately initiate polymerization by adding 10X polymerization buffer. The final volume should be consistent across all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer and begin recording the fluorescence intensity (Ex: 365 nm, Em: 407 nm) every 30-60 seconds for at least 1 hour at room temperature.[15]

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization rates of the this compound-treated samples to the DMSO control.

Protocol 3: Cell Migration (Scratch) Assay

This protocol provides a straightforward method to assess the effect of this compound on cell migration.

Materials:

  • Adherent cells capable of forming a confluent monolayer

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Sterile pipette tips (p200 or p1000) or a cell scraper

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a multi-well plate and grow until a confluent monolayer is formed.

  • Create a "Scratch": Using a sterile pipette tip, create a straight scratch through the center of the monolayer.[16]

  • Wash and Treat: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh medium containing the desired concentration of this compound or DMSO for the control.

  • Image Acquisition: Immediately acquire an image of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the scratch in the control well is closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each time point and condition. Calculate the rate of cell migration by determining the change in the open area over time.

Mandatory Visualizations

Caption: Mechanism of this compound action on the actin cytoskeleton and its impact on cell motility.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 In Vitro Assay A Cell Culture B This compound Treatment A->B C Fixation & Permeabilization B->C F Scratch Assay B->F D Phalloidin Staining C->D E Fluorescence Microscopy D->E G Time-Lapse Imaging F->G H Migration Analysis G->H I Prepare Pyrene-Actin J Add this compound I->J K Initiate Polymerization J->K L Measure Fluorescence K->L M Analyze Polymerization Rate L->M

Caption: Experimental workflows for studying cytoskeletal dynamics with this compound.

References

Application Note: Synergistic Cell Cycle Arrest in G2/M Phase Using Chaetoglobosin C and Nocodazole for High-Resolution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in cell biology and oncology.

Purpose: This document provides a detailed protocol for utilizing Chaetoglobosin C in combination with nocodazole to achieve robust synchronization of cultured cells in the G2/M phase of the cell cycle. This combined approach allows for the detailed study of mitotic events, the efficacy of anti-mitotic compounds, and the interplay between the actin and microtubule cytoskeletons in cell division.

Introduction

Cell cycle analysis is a fundamental tool for understanding cell proliferation, differentiation, and apoptosis. Synchronization of cell populations in a specific phase of the cell cycle is often necessary to study phase-dependent cellular events. Chemical agents that interfere with cytoskeletal dynamics are powerful tools for inducing cell cycle arrest.

Nocodazole is a well-characterized antineoplastic agent that reversibly disrupts microtubule polymerization.[1][2] This interference activates the spindle assembly checkpoint, leading to a robust arrest of cells in the prometaphase of mitosis (M phase).[1] It is widely used to synchronize cells for studies of mitosis-specific proteins and processes.[3][4]

Chaetoglobosins , a class of fungal metabolites, are known to target the actin cytoskeleton.[5][6] Specifically, they function by inhibiting the polymerization and elongation of actin filaments.[6][7] Disruption of the actin cytoskeleton can interfere with cytokinesis and has been shown in some cases to induce G2/M arrest.[8][9][10] this compound, as a member of this family, is expected to exhibit similar activity by disrupting actin-dependent processes critical for cell division.

The sequential or combined use of nocodazole and this compound offers a unique strategy to investigate cellular processes dependent on both microtubule and actin integrity. By first arresting cells in mitosis with nocodazole and subsequently introducing this compound, researchers can dissect the distinct roles of the two major cytoskeletal systems in mitotic progression, exit, and potential induction of apoptosis.

Principle of Method

This protocol is based on the distinct mechanisms of action of two cytoskeletal inhibitors to achieve a highly synchronized cell population.

  • Microtubule Disruption: Nocodazole is first applied to the cell culture. It binds to β-tubulin subunits, preventing their polymerization into microtubules. The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in prometaphase with a 4N DNA content.[1][11] This step effectively synchronizes the bulk of the proliferating cells in the G2/M phase.

  • Actin Filament Disruption: Following synchronization with nocodazole, this compound is introduced. It caps the barbed ends of actin filaments, preventing their elongation and disrupting the dynamic actin network essential for the formation of the contractile ring and cytokinesis.[6]

  • Cell Cycle Analysis: The distribution of cells throughout the cell cycle is quantified using flow cytometry. Cells are fixed, and their DNA is stained with a fluorescent dye, Propidium Iodide (PI), which intercalates stoichiometrically with DNA.[12] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Data Presentation: Drug Concentrations and Incubation Times

Successful cell cycle arrest is dependent on cell type, drug concentration, and incubation time. The following tables provide recommended starting points for optimization.

Table 1: Nocodazole Treatment Parameters for G2/M Arrest

Parameter Recommended Range Notes
Working Concentration 40 - 100 ng/mL (approx. 130 - 330 nM) Lower concentrations can alter microtubule dynamics without full depolymerization[2][13]. Optimization is critical for each cell line[4].
Incubation Time 12 - 24 hours Time should be sufficient for a majority of cells to enter mitosis. Prolonged arrest (>24h) may lead to apoptosis[1].

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 1-10 mg/mL)[2]. |

Table 2: this compound Treatment Parameters (Proposed)

Parameter Recommended Range Notes
Working Concentration 1 - 10 µM Based on effective concentrations of other chaetoglobosins[8]. A dose-response curve should be generated to determine the optimal concentration.
Incubation Time 2 - 8 hours To be applied after nocodazole synchronization. Time should be optimized to observe effects on mitotic exit or apoptosis without excessive toxicity.

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM). |

Experimental Protocols

Protocol 1: Cell Synchronization using Nocodazole and this compound

This protocol describes the treatment of adherent cells. Modifications may be required for suspension cultures.

Materials:

  • Adherent cells in logarithmic growth phase (e.g., HeLa, U2OS, MCF-7)

  • Complete cell culture medium

  • Nocodazole stock solution (e.g., 1 mg/mL in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well plates or T-25 flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach 50-60% confluency on the day of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nocodazole Treatment: Add nocodazole to the culture medium to achieve the desired final concentration (e.g., 50 ng/mL).[14] Incubate for 12-18 hours.[1]

  • Microscopic Confirmation: Before proceeding, check the cells under a microscope. A successful mitotic block is indicated by a significant population of rounded-up, loosely attached cells.

  • This compound Treatment: To the nocodazole-arrested culture, add this compound to the desired final concentration (e.g., 2-5 µM).

  • Incubation: Incubate for an additional 2-8 hours, depending on the experimental endpoint.

  • Cell Harvesting:

    • Mitotic Shake-off (Optional but recommended): Gently tap the flask or swirl the plate to dislodge the rounded mitotic cells. Collect this medium.

    • Trypsinization: Wash the remaining attached cells with PBS, then add Trypsin-EDTA to detach them.

    • Combine and Pellet: Combine the cells from the shake-off with the trypsinized cells. Transfer to a conical tube and centrifuge at 300 x g for 5 minutes.[12]

    • Washing: Discard the supernatant, resuspend the cell pellet in 5 mL of cold PBS, and centrifuge again. Proceed immediately to the fixation protocol.

Protocol 2: Cell Fixation and DNA Staining with Propidium Iodide (PI)

Materials:

  • Harvested cell pellet (from Protocol 1)

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)[12]

  • Flow cytometry tubes

Procedure:

  • Fixation: Discard the supernatant from the final PBS wash. Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS.[15] While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[12][15]

  • Incubation: Incubate the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at 4°C for several weeks.[12]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[12]

  • Incubation: Incubate the tubes at room temperature for 15-30 minutes, protected from light.[15]

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis and Expected Results

  • Flow Cytometry: Acquire at least 10,000 events per sample.[12] Use a linear scale for PI fluorescence. Gate the data to exclude cell doublets and debris using a plot of pulse-width versus pulse-area.

  • Histogram Analysis: Generate a histogram of PI fluorescence (DNA content). The x-axis represents fluorescence intensity, and the y-axis represents cell count.

  • Expected Results:

    • Untreated Control: A typical histogram showing distinct G0/G1 and G2/M peaks, with a smaller population of cells in the S phase between them.

    • Nocodazole Treated: A significant reduction in the G0/G1 peak and a large accumulation of cells in the G2/M peak (>70-80%).

    • Nocodazole + this compound: The cell cycle profile may remain arrested in G2/M. Depending on the cell line and incubation time, an increase in the sub-G1 peak may be observed, indicating apoptosis.

Visualizations

Mechanism of Action and Signaling Pathway

Cell_Cycle_Arrest_Pathway cluster_0 Microtubule Pathway cluster_1 Actin Pathway Nocodazole Nocodazole Tubulin β-Tubulin Polymerization Nocodazole->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Arrest G2/M Phase Arrest SAC->Arrest ChaeC This compound Actin Actin Filament Elongation ChaeC->Actin Inhibits Cytokinesis Cytokinesis Actin->Cytokinesis Cytokinesis->Arrest Failure leads to

Caption: Mechanisms of Nocodazole and this compound leading to G2/M arrest.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Protocol Flow A 1. Seed Cells (Target 50-60% confluency) B 2. Add Nocodazole (e.g., 50 ng/mL for 12-18h) A->B C 3. Add this compound (e.g., 2-5 µM for 2-8h) B->C D 4. Harvest Cells (Shake-off + Trypsinization) C->D E 5. Fix Cells (Ice-cold 70% Ethanol) D->E F 6. Stain DNA (Propidium Iodide + RNase A) E->F G 7. Analyze (Flow Cytometry) F->G

Caption: Step-by-step workflow for cell cycle analysis using the combined treatment.

References

Application Notes and Protocols: Determining the Cytotoxicity of Chaetoglobosin C using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Chaetoglobosin C on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2][3]

Introduction to this compound and its Cytotoxic Effects

Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, notably from the genus Chaetomium.[4] These compounds are known for their wide range of biological activities, including antitumor, antifungal, and antibacterial properties.[4] this compound, specifically, exerts its cytotoxic effects by disrupting the dynamic process of actin polymerization, which is crucial for cell division, movement, and morphology.[5][6] This interference with the actin cytoskeleton can lead to cell cycle arrest and apoptosis. The MTT assay provides a quantitative measure of this cytotoxicity by assessing the metabolic activity of cells, which is directly proportional to the number of viable cells.[1][3] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which can be measured spectrophotometrically.[7]

Data Presentation: Cytotoxicity of Chaetoglobosins

The following table summarizes the reported 50% inhibitory concentration (IC50) values of various chaetoglobosins against different human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

ChaetoglobosinCell LineIC50 (µM)Reference
Chaetoglobosin EPC-3 (Prostate Carcinoma)2.32[8]
Chaetoglobosin EKYSE-30 (Esophageal Squamous Cell Carcinoma)2.57[9]
Chaetoglobosin VKB, K562, MCF-7, HepG2 (Human Cancer Cell Lines)18-30 µg/mL[10]
Chaetoglobosin WKB, K562, MCF-7, HepG2 (Human Cancer Cell Lines)18-30 µg/mL[10]
Unspecified ChaetoglobosinsA549 (Lung) & MDA-MB231 (Breast)Moderate Activity[11][12]

Experimental Protocols

This section outlines the detailed methodology for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[2][13]

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow the cells to attach and enter the exponential growth phase.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[9]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[7][9][13]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2][13]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding compound_prep 2. This compound Preparation treatment 3. Cell Treatment with this compound compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate (3-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Mechanism of this compound-Induced Cytotoxicity

Chaetoglobosin_Mechanism This compound Mechanism of Action cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects cluster_outcome Outcome chaetoglobosin_c This compound f_actin F-actin (Filaments) chaetoglobosin_c->f_actin Binds to barbed end g_actin G-actin (Monomers) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization cytoskeleton_disruption Actin Cytoskeleton Disruption f_actin->cytoskeleton_disruption Disruption cell_division_inhibition Inhibition of Cell Division cytoskeleton_disruption->cell_division_inhibition morphology_change Altered Cell Morphology cytoskeleton_disruption->morphology_change cytotoxicity Cytotoxicity / Cell Death cell_division_inhibition->cytotoxicity morphology_change->cytotoxicity

Caption: this compound's cytotoxic mechanism via actin disruption.

References

Application Notes and Protocols: Immunofluorescence Staining of Actin Following Chaetoglobosin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, known for its potent effects on the actin cytoskeleton. These compounds bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics leads to the disruption of the actin cytoskeleton, affecting various cellular processes such as cell motility, division, and morphology. These application notes provide a comprehensive guide to studying the effects of this compound on the actin cytoskeleton using immunofluorescence microscopy, including detailed protocols, data presentation, and visualization of the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its biological effects by directly interacting with actin filaments. By capping the fast-growing (barbed) end, it prevents the addition of new actin monomers, effectively halting filament elongation. This activity shifts the equilibrium towards actin depolymerization, leading to a reduction in filamentous actin (F-actin) and an increase in globular actin (G-actin). The disruption of the actin network results in the loss of stress fibers, alterations in cell shape, and can impact the structure and function of focal adhesions.

Data Presentation

The following table summarizes quantitative data on the effects of cytochalasans, including this compound, on the actin cytoskeleton and related cellular structures. Due to the limited availability of specific quantitative data for this compound, data from closely related and well-studied cytochalasans are included for comparative purposes.

ParameterCompoundCell TypeConcentrationObserved EffectReference
IC50 for Cytotoxicity This compoundHCT11619.97 µMInhibition of cell proliferation[1]
Actin Disruption Chaetoglobosin PCryptococcus neoformansNot specifiedDisruption of F-actin structures[1]
Stress Fiber Reduction Cytochalasin DMyofibroblasts1 µMComplete loss of stress fibers
Focal Adhesion Area Cytochalasin BHeLa Cells0.6 µMDecrease in focal adhesion area[2][3][4]
Number of Focal Adhesions Cytochalasin BHeLa Cells0.6 µMDecrease in the number of focal adhesions per cell[2][3][4]
Cell Spreading Area Cytochalasin BHeLa Cells0.6 µMSignificant decrease in cell spreading area[2][3][4]

Experimental Protocols

Immunofluorescence Staining of F-actin

This protocol details the steps for visualizing the actin cytoskeleton in cultured cells treated with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

    • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. A dose-response experiment is recommended (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-treated vehicle control.

    • Remove the old medium and add the medium containing this compound or vehicle control to the cells.

    • Incubate for the desired time period (e.g., 30 minutes, 1 hour, 4 hours).

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • F-actin Staining:

    • Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS to its recommended working concentration.

    • Aspirate the blocking buffer and add the phalloidin solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining:

    • Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each.

    • Add DAPI solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.

    • Aspirate the DAPI solution and wash the cells twice with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C, protected from light, until imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images for subsequent quantitative analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells on Coverslips cell_culture Culture to Desired Confluency cell_seeding->cell_culture prepare_treatment Prepare Drug Dilutions cell_culture->prepare_treatment treat_cells Incubate Cells with this compound prepare_treatment->treat_cells fixation Fixation (4% PFA) treat_cells->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking phalloidin F-actin Staining (Phalloidin) blocking->phalloidin dapi Nuclear Staining (DAPI) phalloidin->dapi imaging Fluorescence Microscopy dapi->imaging quantification Quantitative Image Analysis imaging->quantification

Caption: Experimental workflow for immunofluorescence staining of actin.

Signaling Pathway of this compound Action

signaling_pathway cluster_drug Drug Action cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects cluster_signaling Downstream Signaling ChC This compound Barbed_end Barbed End (+) ChC->Barbed_end Binds and Caps G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Barbed_end Pointed_end Pointed End (-) F_actin->Pointed_end Stress_fibers Stress Fiber Disassembly F_actin->Stress_fibers Barbed_end->G_actin Inhibits Monomer Addition Cell_morphology Altered Cell Morphology Stress_fibers->Cell_morphology Focal_adhesions Focal Adhesion Disruption Stress_fibers->Focal_adhesions RhoA RhoA Signaling Cell_morphology->RhoA FAK FAK Signaling Focal_adhesions->FAK RhoA->Stress_fibers Regulates FAK->Focal_adhesions Regulates

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Delivery of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their high cytotoxicity.[1] Produced by fungi of the genus Chaetomium, particularly Chaetomium globosum, this compound, like other chaetoglobosins, exhibits a range of biological activities, including antifungal and antitumor properties.[2][3] Its primary mechanism of action involves the disruption of actin filament polymerization, a critical process for cell division, motility, and morphology.[4] This potent bioactivity makes this compound a compound of interest for in vivo studies, particularly in cancer research. However, its hydrophobic nature presents a significant challenge for in vivo delivery.

These application notes provide a comprehensive guide to the available data on this compound and related compounds, offering protocols for its formulation and administration in preclinical in vivo studies. Due to the limited availability of in vivo data specifically for this compound, some protocols and dosage information have been adapted from studies on the closely related and structurally similar Chaetoglobosin A. Researchers should use this information as a starting point and perform necessary dose-response and toxicity studies for their specific animal models.

Physicochemical Properties and Solubility

This compound is a white solid that is almost insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO). This poor aqueous solubility is a critical factor to consider when designing in vivo delivery strategies.

Biological Activity and Mechanism of Action

The primary molecular target of chaetoglobosins is actin.[4] By binding to actin filaments, this compound inhibits their polymerization and depolymerization, leading to a disruption of the cytoskeleton. This interference with actin dynamics affects numerous cellular processes, including cell division, migration, and signaling.

Recent studies on related chaetoglobosins have elucidated their impact on key signaling pathways implicated in cancer. Chaetoglobosin K has been shown to inhibit both the Akt and JNK signaling pathways in human lung carcinoma and ras-transformed epithelial cells.[1] Similarly, Chaetoglobosin A has been found to induce apoptosis in human bladder cancer cells through the MAPK and PI3K-Akt-mTOR pathways.[5][6] Given the structural similarities, it is plausible that this compound exerts its antitumor effects through similar mechanisms.

Signaling Pathway Affected by Chaetoglobosins

Chaetoglobosin_Signaling cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPKKK MAPKKK RTK->MAPKKK ChaetoC This compound Actin Actin Polymerization ChaetoC->Actin Inhibits Akt Akt ChaetoC->Akt Inhibits (Chaeto K) JNK JNK ChaetoC->JNK Inhibits (Chaeto K) CellCycle Cell Cycle Arrest Migration Cell Migration Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPKK MAPKK MAPKKK->MAPKK MAPKK->JNK Apoptosis Apoptosis JNK->Apoptosis in_vivo_workflow cluster_prep Preparation cluster_study In Vivo Study Formulation This compound Formulation (Protocol 1) DoseFinding Acute Toxicity & Dose-Finding (Protocol 2) Formulation->DoseFinding EfficacyStudy Efficacy Study (e.g., Tumor Model) DoseFinding->EfficacyStudy Determine MTD Administration Administration (e.g., IP, SC) EfficacyStudy->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Volume, Histology) Monitoring->Endpoint

References

Troubleshooting & Optimization

potential off-target effects of Chaetoglobosin C in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of Chaetoglobosin C in proteomics experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary target of this compound, like other members of the cytochalasan family, is actin. It disrupts the polymerization of actin filaments, a critical component of the cytoskeleton.[1] This interference with actin dynamics affects numerous cellular processes, including cell division, motility, and maintenance of cell shape.

Q2: What are the likely off-target effects of this compound?

A2: Given its mechanism of action, proteins associated with the actin cytoskeleton are highly likely to be affected. Furthermore, studies on related chaetoglobosins suggest that signaling pathways controlling cell growth, proliferation, and apoptosis, such as the Akt and MAPK pathways, may also be impacted.[2] Off-target effects can arise from the disruption of cellular processes that are dependent on a functional actin cytoskeleton.

Q3: How can I identify off-target proteins of this compound in my proteomics experiment?

A3: Several chemical proteomics strategies can be employed. These include:

  • Affinity Purification-Mass Spectrometry (AP-MS): Using a modified this compound as bait to pull down interacting proteins from a cell lysate.

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses the thermal stabilization of proteins upon ligand binding in intact cells, which can reveal direct targets.[3][4][5][6][7][8]

  • Quantitative Proteomics (e.g., SILAC, Label-Free Quantification): Comparing the proteome of cells treated with this compound to untreated cells to identify changes in protein abundance.

Q4: Are there known quantitative proteomics data for this compound off-targets?

II. Troubleshooting Guides

Troubleshooting Unexpected Results in Quantitative Proteomics

Problem: You observe significant changes in protein expression that are not directly related to the actin cytoskeleton in your this compound-treated samples.

Potential Cause & Solution:

Potential Cause Troubleshooting Steps
Secondary effects of actin disruption The observed changes may be downstream consequences of cytoskeletal collapse. Review literature for pathways affected by actin dynamics.
Genuine off-target binding This compound may be interacting with other proteins. Validate these interactions using orthogonal methods like CETSA or Western Blotting.
Cell stress or apoptosis induction High concentrations of this compound can be cytotoxic.[2] Lower the concentration or treatment time. Perform apoptosis assays (e.g., caspase-3 cleavage) to assess cell health.
Experimental variability Ensure consistent sample preparation, instrument performance, and data analysis pipelines. Refer to the Label-Free Quantitative Proteomics Troubleshooting section below.
Troubleshooting Affinity Purification-Mass Spectrometry (AP-MS)

Problem: Low yield of pulled-down proteins or high background of non-specific binders.

Potential Cause & Solution:

Potential Cause Troubleshooting Steps
Inefficient bait immobilization Confirm successful coupling of this compound to the affinity matrix.
Low abundance of interacting proteins Increase the amount of cell lysate used for the pulldown.
Weak or transient interactions Optimize binding and washing conditions (e.g., lower stringency washes). Consider in-vivo crosslinking strategies.
High non-specific binding Increase the stringency of wash buffers (e.g., higher salt concentration, mild detergents). Include a pre-clearing step with the unconjugated matrix.
Troubleshooting Label-Free Quantitative Proteomics

Problem: Poor reproducibility between technical or biological replicates.

Potential Cause & Solution:

Potential Cause Troubleshooting Steps
Inconsistent sample preparation Standardize all steps from cell lysis to protein digestion.[9]
Chromatography issues Ensure consistent LC gradient and column performance. Monitor retention time stability.
Mass spectrometer variability Regularly calibrate and maintain the mass spectrometer.
Data analysis inconsistencies Use a consistent and robust data analysis pipeline for feature detection, alignment, and normalization.[7][10]

III. Quantitative Data on Potential Off-Target Effects

Disclaimer: The following data is from a study on Cytochalasin D, a related cytochalasan that also inhibits actin polymerization. These proteins represent potential off-targets for this compound due to their similar primary mechanism of action. This data should be used as a guide for potential protein classes to investigate in your own experiments.

Table 1: Representative Proteins with Altered Abundance in Response to Cytochalasin D Treatment (SILAC Proteomics Data)

ProteinGene NameFunctionFold Change (Treated/Control)
Actin-Related Proteins
Tropomyosin alpha-1 chainTPM1Actin filament stabilization-1.8
GelsolinGSNActin filament severing and capping-1.5
Cofilin-1CFL1Actin depolymerization-1.3
Cell Adhesion & Extracellular Matrix
FibronectinFN1Cell adhesion, migration-2.1
Integrin beta-1ITGB1Cell-matrix adhesion-1.6
Signaling Pathway Components
14-3-3 protein zeta/deltaYWHAZSignal transduction+1.4
Ras-related protein Rab-7aRAB7AIntracellular vesicle trafficking+1.7
Metabolic Enzymes
Pyruvate kinasePKMGlycolysis-1.2
ATP synthase subunit alphaATP5A1Oxidative phosphorylation-1.4

IV. Experimental Protocols

Protocol 1: General Workflow for Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general procedure for identifying protein interactors of this compound.

1. Bait Preparation:

  • Synthesize a derivative of this compound containing a reactive group for immobilization (e.g., an alkyne or an amine).
  • Covalently couple the this compound derivative to an activated affinity matrix (e.g., NHS-activated sepharose beads).

2. Cell Lysis and Lysate Preparation:

  • Culture cells of interest to ~80-90% confluency.
  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pulldown:

  • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
  • Include a control incubation with beads coupled to a linker molecule or an inactive analog.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
  • Perform in-solution or in-gel tryptic digestion of the eluted proteins.
  • Desalt the resulting peptides using C18 spin columns.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify proteins using a database search algorithm (e.g., Mascot, MaxQuant) against a relevant protein database.
  • Quantify protein enrichment in the this compound pulldown compared to the control to identify specific interactors.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to validate the direct binding of this compound to a target protein in a cellular context.

1. Cell Treatment:

  • Culture cells and treat with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
  • Include an unheated control.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Detection:

  • Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.
  • Alternatively, for proteome-wide analysis (TPP - Thermal Proteome Profiling), prepare the soluble fractions for mass spectrometry.

5. Data Analysis:

  • Quantify the band intensities from the Western blot or the protein abundance from the mass spectrometry data.
  • Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates a change in protein stability upon this compound binding.

V. Visualizations

Actin_Polymerization_Pathway cluster_G_Actin Monomeric Actin Pool cluster_F_Actin Filamentous Actin G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cell_Processes Cell Division, Motility, Shape F-actin->Cell_Processes Supports Chaetoglobosin_C This compound Polymerization Polymerization Chaetoglobosin_C->Polymerization Inhibits

Caption: Mechanism of action of this compound on actin polymerization.

Experimental_Workflow Start Start: Treat Cells with This compound Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Quant_Proteomics Quantitative Proteomics (SILAC / Label-Free) Cell_Lysis->Quant_Proteomics AP_MS Affinity Purification-MS Cell_Lysis->AP_MS Data_Analysis Data Analysis: Identify & Quantify Proteins Quant_Proteomics->Data_Analysis AP_MS->Data_Analysis Target_Validation Target Validation (Western Blot, etc.) CETSA->Target_Validation Data_Analysis->Target_Validation End End: Identified Off-Targets Target_Validation->End Troubleshooting_Tree Start Unexpected Proteomics Results Actin_Related Are changes related to actin-binding proteins? Start->Actin_Related Yes_Actin Likely on-target or proximal effects. Investigate cytoskeleton-dependent pathways. Actin_Related->Yes_Actin Yes No_Actin Are there signs of cell stress/apoptosis? Actin_Related->No_Actin No Yes_Stress Reduce drug concentration/time. Perform viability assays. No_Actin->Yes_Stress Yes No_Stress Potential genuine off-target. Validate with orthogonal assays (CETSA, Western Blot). No_Actin->No_Stress No

References

optimizing Chaetoglobosin C incubation time for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chaetoglobosin C to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-induced apoptosis?

A1: this compound, a member of the cytochalasan family of mycotoxins, primarily induces apoptosis by disrupting the actin cytoskeleton.[1][2][3] This interference with actin polymerization can trigger a cascade of events, including cell cycle arrest and the activation of intrinsic and extrinsic apoptotic pathways.[4][5] While direct studies on this compound are limited, related compounds like Chaetoglobosin A and E have been shown to modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[5][6] Some evidence also points to the involvement of signaling pathways such as MAPK and PI3K-AKT.[7]

Q2: How do I determine the optimal incubation time for apoptosis induction with this compound in my specific cell line?

A2: The optimal incubation time is highly dependent on the cell line and the concentration of this compound used. A time-course experiment is essential to determine the ideal duration for observing early to late-stage apoptosis.

  • Recommended Workflow:

    • Initial Concentration: Start with the IC50 value for your cell line or a concentration known to induce apoptosis from the literature (refer to the data tables below). If this is unknown, a concentration-response experiment should be performed first.

    • Time Points: Treat your cells with the chosen concentration of this compound and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining assay analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

    • Data Analysis: Plot the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells against time. The optimal incubation time will be the point at which you observe a significant population of apoptotic cells suitable for your downstream experiments, before significant secondary necrosis occurs.

Q3: My cells are detaching after treatment with this compound, but I'm not seeing clear signs of apoptosis. What could be the issue?

A3: Cell detachment can be a sign of cytotoxicity, but it doesn't always correlate directly with apoptosis. Here are a few possibilities and troubleshooting steps:

  • High Concentration: The concentration of this compound may be too high, leading to rapid cell death through necrosis rather than apoptosis. Try reducing the concentration.

  • Incorrect Timing: You may be observing the cells too late, after the apoptotic phase has transitioned to secondary necrosis. Perform a time-course experiment to identify earlier time points.

  • Assay Limitations: Ensure your chosen apoptosis assay is appropriate. For example, if you are only observing morphological changes, you may miss the biochemical hallmarks of apoptosis. Use a more specific assay like Annexin V/PI staining or a caspase activity assay.

  • Mechanism of Cell Death: While Chaetoglobosins are known to induce apoptosis, they can also induce other forms of cell death, like pyroptosis, as seen with Chaetoglobosin E.[6] Consider assays for other cell death pathways if apoptosis markers are consistently negative.

Q4: I am not observing a significant increase in apoptosis after this compound treatment. What should I do?

A4: If you are not seeing the expected apoptotic induction, consider the following:

  • Concentration: The concentration of this compound may be too low. Perform a dose-response experiment (e.g., using an MTT assay to determine the IC50) to find a more effective concentration.

  • Incubation Time: The incubation time may be too short. Extend the duration of treatment in a time-course experiment.

  • Cell Line Resistance: Your cell line may be resistant to this compound. This can be due to various factors, including the expression of anti-apoptotic proteins.

  • Compound Stability: Ensure the this compound is properly stored and has not degraded. Prepare fresh solutions for your experiments.

Data Presentation

Table 1: Cytotoxicity of Various Chaetoglobosins in Different Cancer Cell Lines
ChaetoglobosinCell LineCancer TypeIC50 ValueIncubation Time
Chaetoglobosin A T-24Human Bladder Cancer48.14 ± 10.25 µMNot Specified
Chaetoglobosin E KYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L48 hours[6]
Chaetoglobosin Fex PC-3Prostatic Carcinoma2.32 µMNot Specified[11]
Chaetoglobosin G PC-3Prostatic Carcinoma31.68 µMNot Specified[11]
Chaetoglobosin V PC-3Prostatic Carcinoma8.71 µMNot Specified[11]
Chaetoglobosin W KB, K562, MCF-7, HepG2Various Human Cancers18-30 µg/mLNot Specified[12]

Note: Data for this compound is limited in the literature. The values for related compounds are provided for reference.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish an IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound for the optimized incubation time. Harvest both adherent and suspension cells and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][14]

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[15]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[16]

  • Reaction Setup: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to each well. Add 2X Reaction Buffer containing 10 mM DTT.[17]

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[17]

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[15][17] The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

ChaetoglobosinC_Apoptosis_Pathway ChC This compound Actin Actin Cytoskeleton Disruption ChC->Actin Bcl2_family Modulation of Bcl-2 Family Proteins Actin->Bcl2_family Pathways MAPK / PI3K-AKT Pathways Actin->Pathways Bax Bax ↑ Bcl2_family->Bax Bcl2 Bcl-2 ↓ Bcl2_family->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito | CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pathways->Bcl2_family Optimization_Workflow Start Start: Determine IC50 (MTT Assay) Treat Treat cells with IC50 concentration of this compound Start->Treat Timepoints Harvest cells at multiple time points (e.g., 6, 12, 24, 48h) Treat->Timepoints Stain Stain with Annexin V/PI Timepoints->Stain FCM Analyze by Flow Cytometry Stain->FCM Analyze Quantify % of Early and Late Apoptotic Cells FCM->Analyze Plot Plot % Apoptosis vs. Time Analyze->Plot Data Suboptimal Apoptosis levels too low/high? Adjust concentration or time points Analyze->Suboptimal Suboptimal Results Optimal Identify Optimal Incubation Time Plot->Optimal Peak apoptosis before necrosis Suboptimal->Treat Iterate

References

Technical Support Center: Chaetoglobosin C and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chaetoglobosin C in experiments involving fluorescent probes for actin cytoskeleton visualization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound?

A1: this compound belongs to the cytochalasan group of mycotoxins. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to the barbed end of actin filaments, inhibiting both the polymerization and elongation of F-actin.[1][2] This interference with actin dynamics leads to changes in cell morphology, inhibition of cell division, and alteration of cell motility.[3][4]

Q2: Can this compound's own fluorescence interfere with my fluorescent probe's signal?

A2: Direct interference from this compound autofluorescence is highly unlikely. The UV absorption maxima for chaetoglobosins are at approximately 220 nm and 280 nm.[1] These wavelengths are significantly shorter than the excitation wavelengths of common fluorophores used for microscopy (e.g., Alexa Fluor 488, FITC, TRITC, SiR-actin), which are typically in the visible to near-infrared range. One study investigating chaetoglobosins explicitly stated that the potential for toxin autofluorescence was excluded in their experimental design.[1]

Q3: Is it appropriate to use phalloidin-based fluorescent probes to observe the effects of this compound?

A3: Yes, fluorescently-labeled phalloidin conjugates (e.g., TRITC-conjugated phalloidin) are widely used to visualize the impact of chaetoglobosins on the actin cytoskeleton.[5] Phalloidin binds to and stabilizes filamentous actin (F-actin), allowing for the clear visualization of the structural changes, such as aggregation and depolymerization, induced by this compound.

Q4: Can I use SiR-actin for live-cell imaging of cells treated with this compound?

A4: Yes, SiR-actin is a suitable probe for live-cell imaging experiments involving this compound. SiR-actin is a cell-permeable probe that binds to F-actin, enabling real-time visualization of actin dynamics.[3][6] It has been successfully used to monitor the effects of cytochalasin D, a closely related compound that also disrupts actin polymerization.[3]

Q5: How does this compound treatment affect the signal from my F-actin probe?

A5: The primary effect of this compound is biological, not a direct chemical interference with the probe itself. By causing the depolymerization of F-actin, this compound reduces the available binding sites for F-actin probes like phalloidin and SiR-actin. This will result in a decreased or altered fluorescence signal that reflects the actual state of the actin cytoskeleton in the treated cells.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Weak or Absent Fluorescent Signal 1. Extensive Actin Depolymerization: this compound has effectively depolymerized the F-actin, leaving few binding sites for the probe.- This is an expected outcome of the treatment. Consider imaging at earlier time points or using a lower concentration of this compound to observe intermediate effects. - Quantify the reduction in fluorescence intensity as a measure of the compound's activity.
2. Inefficient Staining Protocol: The concentration of the fluorescent probe may be too low, or incubation times may be insufficient.- Optimize the staining protocol for your specific cell type and experimental conditions. Titrate the probe concentration to find the optimal signal-to-noise ratio.
High Background Fluorescence 1. Autofluorescence of Cells or Medium: Some cell types or media components can exhibit natural fluorescence.- Always include a vehicle-only control (cells treated with the same concentration of solvent, e.g., DMSO, used for this compound) to assess baseline autofluorescence.
2. Non-specific Binding of the Probe: The fluorescent probe may be binding non-specifically to other cellular components.- Ensure adequate washing steps are performed after probe incubation to remove any unbound probe. - Use a blocking solution (e.g., BSA) to reduce non-specific binding sites.
Unexpected or Inconsistent Actin Morphology 1. Inappropriate this compound Concentration: The concentration used may be too high, causing complete cytoskeletal collapse, or too low to elicit a discernible effect.- Perform a dose-response titration to determine the optimal concentration of this compound for your experimental goals.
2. Cell-Type Variability: Different cell lines can have varying sensitivities and responses to cytoskeletal drugs.- Consult the literature for typical concentrations used in your specific cell model. If the information is unavailable, carefully document the observed phenotypes across a range of concentrations.

Experimental Protocols

Protocol 1: Visualizing this compound-Induced Actin Disruption with Phalloidin Staining in Fixed Cells
  • Cell Preparation and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Treat cells with the this compound solution or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Prepare a solution of fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% Bovine Serum Albumin (BSA).

    • Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Imaging of Actin Dynamics with SiR-actin during this compound Treatment
  • Cell Preparation and Staining:

    • Seed cells in a glass-bottom imaging dish.

    • Prepare a staining solution of SiR-actin in complete cell culture medium according to the manufacturer's protocol.

    • Incubate the cells with the SiR-actin solution for 1-2 hours.

  • Imaging and Treatment:

    • Wash the cells with fresh, pre-warmed culture medium.

    • Place the imaging dish on the stage of a live-cell imaging system equipped with environmental control (37°C, 5% CO2).

    • Acquire baseline images of the actin cytoskeleton.

    • Carefully add a pre-warmed solution of this compound (or vehicle control) to the imaging dish at the desired final concentration.

    • Immediately begin time-lapse image acquisition to capture the dynamic changes in the actin cytoskeleton.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Actin Dynamics cluster_2 Cellular Outcome ChaetoglobosinC This compound F_Actin F-Actin (filaments) ChaetoglobosinC->F_Actin binds & inhibits elongation G_Actin G-Actin (monomers) Polymerization Polymerization G_Actin->Polymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_Actin->Disrupted_Cytoskeleton Polymerization->F_Actin Altered_Phenotype Altered Cell Morphology & Motility Disrupted_Cytoskeleton->Altered_Phenotype

Caption: this compound signaling pathway leading to cytoskeletal disruption.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Control Vehicle Control (e.g., DMSO) Start->Control Staining Staining with Fluorescent Actin Probe Treatment->Staining Control->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis & Data Interpretation Imaging->Analysis

Caption: General experimental workflow for studying this compound effects.

References

preventing Chaetoglobosin C precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetoglobosin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a mycotoxin belonging to the cytochalasan class of alkaloids, primarily produced by the fungus Chaetomium globosum.[1] It is a valuable tool in cell biology research due to its ability to inhibit actin polymerization.[2][3][4] However, this compound is a hydrophobic molecule, meaning it has very low solubility in water and aqueous buffers, which are the basis for most biological and cell culture experiments. This poor solubility often leads to precipitation, which can cause inaccurate experimental results and difficulties in handling.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is significantly lower. While exact values can vary with buffer composition and pH, its aqueous solubility has been reported to be approximately 10 µg/mL.

Q3: What is the primary mechanism of action of this compound?

A3: this compound exerts its biological effects by binding to actin filaments, which are a key component of the cellular cytoskeleton. This binding disrupts the normal process of actin polymerization and depolymerization, leading to alterations in cell morphology, motility, and division.[2][3][4]

Q4: How should I store this compound powder and stock solutions?

A4: Solid this compound should be stored at -20°C. Stock solutions prepared in a suitable organic solvent like DMSO should also be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues related to this compound precipitation in aqueous solutions and provides step-by-step protocols to mitigate these problems.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.

Cause: This is the most common issue and occurs because the highly soluble DMSO stock is rapidly diluted into an aqueous environment where this compound has very low solubility. This sudden change in solvent polarity causes the compound to "crash out" of the solution.

Solutions:

  • Method 1: Serial Dilution and Vigorous Mixing: Avoid adding a highly concentrated DMSO stock directly to your final aqueous volume. Instead, perform one or more intermediate dilution steps in your aqueous buffer or medium.

  • Method 2: Use of a Surfactant (Pluronic® F-127): Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles that encapsulate the compound. Pluronic® F-127 is a gentle surfactant that is often used in cell culture applications.[6][7][8][9]

  • Method 3: Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10][11][12][13]

Quantitative Data Summary
CompoundSolvent/SystemReported Solubility
This compound Aqueous Solution~10 µg/mL[14]
DMSOReadily Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Serial Dilution
  • Prepare a 10 mM stock solution in 100% DMSO.

    • Weigh out the required amount of this compound powder (Molecular Weight: 528.64 g/mol ).

    • Dissolve in an appropriate volume of high-purity, anhydrous DMSO. For example, to make a 10 mM stock, dissolve 5.29 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an intermediate dilution.

    • Warm your sterile aqueous buffer or cell culture medium to room temperature or 37°C.

    • Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 9 µL of your aqueous solution. This will result in a 1 mM solution in 10% DMSO. Vortex immediately and vigorously for at least 30 seconds.

  • Prepare the final working solution.

    • Add the desired volume of the 1 mM intermediate solution to your final volume of pre-warmed aqueous buffer or medium. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of your final solution.

    • Immediately vortex or mix thoroughly. The final DMSO concentration in this example would be 0.1%.

Protocol 2: Solubilization of this compound using Pluronic® F-127
  • Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO.

    • Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require gentle heating (up to 50°C) and vortexing.[7][9]

    • Store the solution at room temperature. Do not refrigerate, as this can cause the surfactant to solidify.[6][9]

  • Prepare a 10 mM this compound stock solution in 100% DMSO as described in Protocol 1.

  • Prepare the working solution.

    • In a sterile microcentrifuge tube, mix equal volumes of the 10 mM this compound stock and the 20% Pluronic® F-127 stock (e.g., 5 µL of each). Vortex briefly.

    • Add this mixture to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration of this compound. The final concentration of Pluronic® F-127 should be kept low, typically below 0.1% (v/v), to avoid cellular toxicity.[8]

Visualizations

Signaling Pathway: Actin Disruption and Downstream Effects

Disruption of the actin cytoskeleton by this compound can impact various signaling pathways that regulate cell survival and proliferation, such as the Akt and ERK pathways.[15][16][17][18][19]

Actin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Akt_Pathway Akt Pathway Receptor->Akt_Pathway ERK_Pathway ERK Pathway Receptor->ERK_Pathway Chaetoglobosin_C This compound Actin_Filaments Actin Filaments Chaetoglobosin_C->Actin_Filaments Inhibits Polymerization Actin_Filaments->Akt_Pathway Modulates Actin_Filaments->ERK_Pathway Modulates Cell_Survival Cell Survival & Proliferation Akt_Pathway->Cell_Survival ERK_Pathway->Cell_Survival

Caption: Impact of this compound on Actin and downstream signaling.

Experimental Workflow: Preparing a this compound Working Solution

This workflow outlines the decision-making process for preparing a soluble working solution of this compound.

workflow start Start: Need to prepare This compound working solution stock Prepare 10 mM stock in 100% DMSO start->stock check_precipitation Does precipitation occur upon dilution in aqueous buffer? stock->check_precipitation serial_dilution Use Serial Dilution Method (Protocol 1) check_precipitation->serial_dilution No use_surfactant Use Surfactant Method (Protocol 2) check_precipitation->use_surfactant Yes final_solution Soluble Working Solution serial_dilution->final_solution use_surfactant->final_solution

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Overcoming Chaetoglobosin C Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Chaetoglobosin C and resistant fungal strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: My fungal strain has developed resistance to this compound. What are the common underlying mechanisms?

A1: Fungal resistance to this compound, a cytochalasan, primarily arises from two established mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters is a common strategy employed by fungi to pump this compound out of the cell, preventing it from reaching its intracellular target. This reduces the effective intracellular concentration of the compound.

  • Alterations in Stress Response Pathways: The High Osmolarity Glycerol (HOG) pathway, a conserved stress-activated mitogen-activated protein kinase (MAPK) cascade, plays a crucial role in fungal adaptation to various stresses, including drug-induced stress.[1][2] Alterations in this pathway can lead to increased tolerance and resistance to this compound.

Q2: How can I determine if efflux pump activity is responsible for the observed resistance in my fungal strain?

A2: A common method to assess efflux pump activity is to use a fluorescent substrate that is also a substrate for these pumps, such as Rhodamine 6G.[3][4] A detailed protocol for a Rhodamine 6G efflux assay using flow cytometry is provided in the Experimental Protocols section. An increase in the efflux of Rhodamine 6G in the resistant strain compared to a sensitive control strain is indicative of enhanced efflux pump activity.

Q3: What are the initial steps to troubleshoot this compound resistance in the lab?

A3: A logical first step is to perform a dose-response curve to quantify the level of resistance by determining the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) of this compound for your resistant strain and comparing it to a sensitive parental strain. Subsequently, you can investigate the primary resistance mechanisms as outlined in the troubleshooting guides below.

Q4: Are there any known compounds that can reverse or reduce resistance to this compound?

A4: Yes, several compounds have been shown to reverse or reduce resistance to various antifungal agents, and these can be tested for their efficacy against this compound resistance. These include:

  • Efflux Pump Inhibitors: Compounds like verapamil, cyclosporin A, and tacrolimus (FK506) are known to inhibit the activity of efflux pumps and can act synergistically with antifungal agents.[5][6][7][8]

  • Inhibitors of Stress Response Pathways: Targeting components of the HOG pathway or related stress response pathways can also enhance the efficacy of antifungal compounds. For instance, inhibitors of calcineurin (like cyclosporin A and FK506) can potentiate the activity of some antifungals.[9][10][11]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to this compound resistance.

Troubleshooting Guide 1: Increased IC50/MIC for this compound

Problem: The IC50 or MIC of this compound for your fungal strain has significantly increased, indicating resistance.

Possible Cause 1: Overexpression of Efflux Pumps

Experimental Workflow:

start Resistant Fungal Strain rhodamine_assay Perform Rhodamine 6G Efflux Assay start->rhodamine_assay analyze_results Analyze Flow Cytometry Data rhodamine_assay->analyze_results increased_efflux Increased Rhodamine 6G Efflux? analyze_results->increased_efflux yes_efflux Yes increased_efflux->yes_efflux no_efflux No increased_efflux->no_efflux confirm_pumps Confirm Efflux Pump Overexpression (qRT-PCR) yes_efflux->confirm_pumps consider_other Consider Other Resistance Mechanisms no_efflux->consider_other inhibitor_testing Test Synergy with Efflux Pump Inhibitors (e.g., Verapamil) confirm_pumps->inhibitor_testing

Caption: Workflow for investigating efflux pump-mediated resistance.

Troubleshooting Steps:

  • Assess Efflux Pump Activity: Perform a Rhodamine 6G efflux assay as detailed in the Experimental Protocols section.

  • Quantitative Analysis: Compare the fluorescence of the resistant strain to a sensitive control. A significant decrease in intracellular Rhodamine 6G accumulation in the resistant strain suggests increased efflux.

  • Synergy Testing: Conduct a checkerboard assay (see Experimental Protocols) to test for synergistic effects between this compound and known efflux pump inhibitors like verapamil, cyclosporin A, or FK506. A fractional inhibitory concentration (FIC) index of ≤ 0.5 indicates synergy.[12]

  • Gene Expression Analysis: If synergy is observed, quantify the expression levels of known MFS and ABC transporter genes using quantitative real-time PCR (qRT-PCR) to confirm overexpression in the resistant strain.

  • Genetic Confirmation (Advanced): For definitive proof, consider creating a gene knockout of the overexpressed transporter gene using CRISPR-Cas9 (see Experimental Protocols) and assess for a reversal of the resistant phenotype.

Possible Cause 2: Alterations in the HOG Stress Response Pathway

Experimental Workflow:

start Resistant Fungal Strain hog1_blot Perform Western Blot for Phospho-Hog1 start->hog1_blot analyze_blot Analyze Phosphorylation Levels hog1_blot->analyze_blot altered_hog1 Altered Hog1 Phosphorylation? analyze_blot->altered_hog1 yes_hog1 Yes altered_hog1->yes_hog1 no_hog1 No altered_hog1->no_hog1 stress_inhibitor Test Synergy with Stress Pathway Inhibitors (e.g., FK506, Cyclosporin A) yes_hog1->stress_inhibitor consider_other Consider Other Resistance Mechanisms no_hog1->consider_other

Caption: Workflow for investigating HOG pathway-mediated resistance.

Troubleshooting Steps:

  • Assess Hog1 Activation: Perform a Western blot to detect the phosphorylated (active) form of Hog1 in both resistant and sensitive strains, with and without this compound treatment. A detailed protocol is provided in the Experimental Protocols section.

  • Analyze Phosphorylation: A constitutively higher level of phosphorylated Hog1 in the resistant strain, or a more robust and sustained phosphorylation upon drug exposure, may indicate the involvement of the HOG pathway in resistance.

  • Synergy with Stress Pathway Inhibitors: Use a checkerboard assay to evaluate the synergistic effects of this compound with inhibitors of pathways that interact with the HOG pathway, such as the calcineurin inhibitors cyclosporin A and FK506.[9][10][11]

  • Investigate Downstream Targets: If the HOG pathway is implicated, consider investigating the expression of downstream target genes known to be regulated by Hog1.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from published studies. These values can serve as a reference for your own experiments.

Table 1: In Vitro Activity of Chaetoglobosins Against Various Fungal Strains

Fungal StrainChaetoglobosinIC50 / MIC (µg/mL)Reference
Cryptococcus neoformans H99Chaetoglobosin P6.3 (at 37°C)[13]
Aspergillus fumigatusChaetoglobosin P12.5[13]
Candida albicansChaetoglobosin P>50[13]

Table 2: Synergistic Activity of this compound with Efflux Pump and Stress Pathway Inhibitors

Fungal StrainThis compound Concentration (µg/mL)InhibitorInhibitor ConcentrationFold Reduction in MICFractional Inhibitory Concentration (FIC) IndexReference
Candida albicans (Fluconazole-Resistant)Not SpecifiedVerapamil2 mg/mLNot SpecifiedSynergistic[6][14]
Candida albicansNot SpecifiedCyclosporin A0.625 µg/mLNot SpecifiedSynergistic[15][16]
Candida albicansNot SpecifiedTacrolimus (FK506)1.25 µg/mLNot SpecifiedSynergistic[15][16]
Cryptococcus neoformansSubinhibitoryCaspofunginNot Specified4-fold0.3[13]
Candida albicansSubinhibitoryAmphotericin BNot SpecifiedNot Specified0.3[13]
Aspergillus fumigatusSubinhibitoryAmphotericin BNot SpecifiedNot Specified0.4[13]

(Note: Data for this compound specifically in combination with these inhibitors is limited; the table includes data for other antifungals where these inhibitors showed synergy, suggesting a promising avenue for investigation with this compound.)

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing[3][13][18][19][20][21][22]

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a potential resistance-reversing agent.

Materials:

  • 96-well microtiter plates

  • Resistant and sensitive fungal strains

  • This compound stock solution

  • Inhibitor stock solution (e.g., verapamil, cyclosporin A, FK506)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, create a two-fold serial dilution of this compound.

    • Along the y-axis, create a two-fold serial dilution of the inhibitor.

    • The final volume in each well should be 50 µL. Include wells with each drug alone and a drug-free control.

  • Prepare Fungal Inoculum:

    • Grow the fungal strain overnight in the appropriate liquid medium.

    • Adjust the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test medium.

  • Inoculation:

    • Add 50 µL of the fungal inoculum to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density at 600 nm.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Protocol 2: Rhodamine 6G Efflux Assay by Flow Cytometry[3][4][23][24][25]

Objective: To quantify the efflux pump activity in fungal cells.

Materials:

  • Resistant and sensitive fungal strains

  • Rhodamine 6G stock solution (1 mg/mL in DMSO)

  • Glucose solution (2%)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Grow fungal cells to mid-log phase in an appropriate liquid medium.

    • Wash the cells twice with PBS and resuspend in PBS to a density of approximately 1 x 10^7 cells/mL.

  • Rhodamine 6G Loading:

    • Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM.

    • Incubate in the dark at 30°C for 30 minutes with shaking to allow for dye uptake.

  • Efflux Induction:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 6G.

    • Resuspend the cells in PBS.

    • To initiate efflux, add glucose to a final concentration of 2%.

  • Flow Cytometry Analysis:

    • Immediately after adding glucose, and at various time points (e.g., 0, 15, 30, 60 minutes), analyze the cell samples using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the emission in the appropriate channel for Rhodamine 6G (typically around 525 nm).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cell population at each time point.

    • A faster decrease in fluorescence in the resistant strain compared to the sensitive strain indicates a higher rate of Rhodamine 6G efflux.

Protocol 3: Western Blot for Hog1 Phosphorylation[2][26][27][28][29][30][31][32]

Objective: To detect the activation of the Hog1 MAP kinase in response to this compound.

Materials:

  • Resistant and sensitive fungal strains

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-p38 MAPK (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Grow fungal cells to mid-log phase.

    • Treat the cells with this compound at a relevant concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with the primary antibody against total Hog1 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total Hog1. An increase in the ratio of phosphorylated Hog1 to total Hog1 indicates activation of the HOG pathway.

Protocol 4: CRISPR-Cas9 Mediated Gene Knockout of an Efflux Pump[28][33][34][35][36]

Objective: To generate a knockout mutant of a specific efflux pump gene to confirm its role in this compound resistance.

(Note: This is a generalized protocol and will require optimization for specific fungal species.)

Materials:

  • Fungal strain

  • CRISPR-Cas9 plasmid system suitable for your fungus (containing Cas9 and a guide RNA expression cassette)

  • Homology-directed repair (HDR) template with flanking regions of the target gene and a selection marker

  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-calcium chloride solution for transformation

  • Selective growth medium

Procedure:

  • Guide RNA Design: Design a specific guide RNA (gRNA) targeting a conserved and functionally important region of the efflux pump gene.

  • Plasmid Construction: Clone the gRNA into the CRISPR-Cas9 expression vector. Construct the HDR template containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Preparation: Generate protoplasts from the fungal mycelia by enzymatic digestion.

  • Transformation: Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the HDR template using a PEG-mediated transformation protocol.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium to isolate transformants. Screen the resulting colonies by PCR to confirm the correct integration of the selectable marker and deletion of the target gene.

  • Phenotypic Analysis: Assess the this compound susceptibility of the knockout mutant compared to the wild-type strain using a dose-response assay. A decrease in the IC50/MIC would confirm the role of the targeted efflux pump in resistance.

Section 5: Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involved in this compound resistance.

cluster_cell Fungal Cell Chaeto_C This compound MFS MFS Transporter Chaeto_C->MFS Efflux Actin Actin Cytoskeleton Chaeto_C->Actin Inhibits MFS->Chaeto_C Pumps out Disruption Cytoskeleton Disruption Actin->Disruption Leads to Inhibitor Efflux Pump Inhibitor (e.g., Verapamil) Inhibitor->MFS Blocks

Caption: Efflux pump-mediated resistance to this compound.

cluster_cell Fungal Cell Stress This compound-induced Cellular Stress Sln1_Sho1 Sln1/Sho1 Osmo-sensors Stress->Sln1_Sho1 Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_P Phosphorylated Hog1 Hog1->Hog1_P Phosphorylation Nucleus Nucleus Hog1_P->Nucleus Stress_Response Stress Response Genes (e.g., Efflux Pumps) Nucleus->Stress_Response Upregulation Calcineurin_Inhibitor Calcineurin Inhibitor (e.g., FK506) Calcineurin_Inhibitor->Pbs2 Inhibits (indirectly)

Caption: HOG stress response pathway in this compound resistance.[1][5][11][17]

References

Technical Support Center: Pyrene-Actin Assay with Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the pyrene-actin assay, with a special focus on troubleshooting when using the actin-binding compound Chaetoglobosin C. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the pyrene-actin assay and how does it work?

The pyrene-actin assay is a widely used in vitro method to monitor the kinetics of actin polymerization in real-time. It relies on the fluorescent properties of pyrene, a molecule that is covalently attached to actin monomers. Pyrene-labeled globular actin (G-actin) has a low fluorescence emission. Upon polymerization into filamentous actin (F-actin), the local environment of the pyrene probe changes, leading to a significant increase in its fluorescence intensity. This change in fluorescence is directly proportional to the amount of polymerized actin, allowing for the quantitative analysis of polymerization dynamics.[1][2]

Q2: What is this compound and what is its mechanism of action on actin?

This compound is a member of the cytochalasan family of fungal metabolites. While direct studies on this compound's interaction with actin in a pyrene assay are limited, its close analog, Chaetoglobosin J, has been shown to inhibit actin polymerization by capping the barbed (fast-growing) end of actin filaments.[3] This action prevents the addition of new actin monomers to that end, thereby reducing the overall rate and extent of polymerization.[3] It is highly probable that this compound shares this mechanism of action.

Q3: What are the expected results in a pyrene-actin assay when using an effective concentration of this compound?

An effective concentration of this compound is expected to:

  • Decrease the maximum fluorescence intensity: Indicating a lower total amount of F-actin at steady state.

  • Reduce the polymerization rate: Observed as a shallower slope during the elongation phase of the polymerization curve.

  • Potentially increase the lag phase: By interfering with the initial nucleation events, although its primary described mechanism is capping.

Q4: Can I use previously frozen actin for my experiments?

It is highly recommended to use fresh, gel-filtered actin for nucleation assays, as previously frozen actin can exhibit slower and less reproducible assembly kinetics.[4] For general polymerization assays, quickly thawed and ultracentrifuged aliquots can be used, but consistency is key.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
No or very low fluorescence signal 1. Inactive actin. 2. Incorrect buffer composition (e.g., missing ATP, MgCl2, or KCl). 3. Fluorometer settings are not optimized. 4. This compound concentration is too high, completely inhibiting polymerization.1. Use fresh, high-quality actin. Test with a positive control (actin alone). 2. Double-check the preparation of all buffers. 3. Optimize fluorometer settings (excitation/emission wavelengths, slit widths, PMT voltage) using a pre-polymerized actin sample.[4] 4. Perform a dose-response curve to find the optimal concentration range for this compound.
High initial fluorescence (no lag phase) 1. Presence of pre-formed actin filaments or oligomers in the G-actin stock. 2. Dust or other particulates in the cuvette.1. Ultracentrifuge the G-actin stock immediately before use to remove aggregates. 2. Thoroughly clean the cuvette with filtered water and ethanol. Keep pipette tip boxes closed to prevent dust contamination.
Fluorescence signal decreases over time (photobleaching) Excessive exposure of the sample to the excitation light.1. Reduce the excitation slit width. 2. Use neutral density filters to decrease the excitation light intensity. 3. Minimize the duration of continuous measurement by using intermittent readings if possible.[5]
"Overshoot" phenomenon observed (fluorescence peaks then decreases to a steady state) This can be an artifact when studying capping proteins. The initial rapid polymerization can overshoot the final steady-state level, and this effect can be diminished by the pyrene assay itself.[6]This may be a genuine effect of the compound on actin dynamics. Ensure the entire polymerization curve is recorded until a stable plateau is reached for accurate analysis of the steady-state.
Inconsistent results between replicates 1. Inaccurate pipetting, especially of viscous actin solutions. 2. Temperature fluctuations. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and consider using reverse pipetting for viscous solutions. 2. Ensure all reagents and the fluorometer are at a stable, consistent temperature. 3. Mix the reaction gently but thoroughly by flicking or pipetting up and down before starting the measurement.
Unexpected increase in polymerization rate with this compound While unlikely for a capping protein, some compounds can enhance nucleation. At very low concentrations, some inhibitors can have paradoxical effects.Carefully re-evaluate the dose-response curve. Consider the possibility of a different mechanism of action at different concentrations or impurities in the compound.

Quantitative Data Summary

The following table summarizes the expected effects of a barbed-end capping agent like Chaetoglobosin on actin polymerization kinetics, based on data from its close analog, Chaetoglobosin J.[3]

ParameterControl (Actin Alone)+ Chaetoglobosin J (Stoichiometric)
Polymerization Rate (Arbitrary Units) HighDecreased
Maximum Polymer Mass (Arbitrary Units) HighDecreased
Critical Concentration NormalIncreased

Note: This data is representative of a barbed-end capping agent and is based on the published effects of Chaetoglobosin J.[3] Researchers should determine the specific kinetic parameters for this compound empirically.

Experimental Protocols

Key Experiment: Pyrene-Actin Polymerization Assay for Inhibitor Analysis

This protocol is designed to assess the effect of this compound on actin polymerization.

1. Reagent Preparation:

  • G-Buffer (Actin Storage Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.

  • Actin Stock: Prepare a working stock of G-actin (e.g., 4 µM) with 5-10% pyrene-labeled actin in G-Buffer. Keep on ice and protect from light.

  • This compound Stock: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

2. Experimental Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, combine the required volumes of G-Buffer, water, and the this compound stock solution (or DMSO for the control) to achieve the desired final concentrations in the assay volume.

  • Add Actin: Add the actin stock to the reaction mix. The final volume before initiating polymerization should be 90% of the total reaction volume (e.g., 90 µL for a 100 µL final volume).

  • Incubate (Optional): Incubate the actin with this compound for a short period (e.g., 2 minutes) at room temperature to allow for binding.

  • Initiate Polymerization: Transfer the mixture to a fluorometer cuvette. Place the cuvette in the fluorometer and record a baseline fluorescence reading for a short period. To start the polymerization, add 1/10th of the final volume of 10x Polymerization Buffer (e.g., 10 µL for a 100 µL final volume). Mix quickly but gently.

  • Data Acquisition: Immediately start recording the fluorescence intensity over time. Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[5] Continue recording until the fluorescence signal reaches a plateau, indicating that the reaction has reached steady state.

3. Data Analysis:

  • Plot fluorescence intensity versus time.

  • Determine the maximum polymerization rate from the slope of the steepest part of the curve.

  • Compare the final (steady-state) fluorescence values between the control and this compound-treated samples.

  • If performing a dose-response, plot the polymerization rate or final fluorescence as a function of this compound concentration to determine the IC₅₀.

Visualizations

Experimental Workflow: Pyrene-Actin Assay with an Inhibitor

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis actin_prep Prepare Pyrene-Actin Stock mix Combine Actin, Buffer, and this compound actin_prep->mix inhibitor_prep Prepare this compound Stock inhibitor_prep->mix buffer_prep Prepare Buffers buffer_prep->mix initiate Initiate Polymerization (add 10x KMEI) mix->initiate measure Measure Fluorescence (Ex: 365nm, Em: 407nm) initiate->measure plot Plot Fluorescence vs. Time measure->plot kinetics Determine Kinetic Parameters (Rate, Max F) plot->kinetics ic50 Calculate IC50 (if applicable) kinetics->ic50 G cluster_ends Filament Ends G_Actin G-Actin Monomers Barbed G_Actin->Barbed Polymerization Pointed G_Actin->Pointed Slow Polymerization F_Actin F-Actin Filament ChaetoC This compound ChaetoC->Barbed Binds and Caps Barbed->G_Actin Depolymerization Pointed->G_Actin Slow Depolymerization

References

effect of pH on Chaetoglobosin C activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the effects of pH on the activity and stability of Chaetoglobosin C. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the production of this compound by Chaetomium globosum?

A1: Research indicates that the optimal production of this compound by the fungus Chaetomium globosum occurs at a neutral pH.[1][2][3][4] In one study, detectable levels of this compound were only observed when the fungus was grown on a medium with a pH of 7.01.[1][5]

Q2: How does pH affect the biological activity of this compound?

A2: Currently, there is no specific published data detailing the activity of isolated this compound across a range of pH values. However, studies on related chaetoglobosins, which also target actin, have been conducted at neutral to slightly alkaline pH (e.g., pH 7.2 to 8.0), suggesting the compound is active in this range. The primary mechanism of action for chaetoglobosins is the inhibition of actin polymerization.[6] To determine the precise effect of pH on this compound's activity, it is recommended to perform an in vitro actin polymerization assay at various pH levels.

Q3: What is the stability of this compound at different pH values?

A3: There is limited direct quantitative data on the stability of this compound at various pH levels. However, studies on the closely related compound, Chaetoglobosin A, have shown that it is susceptible to degradation at extreme pH conditions. Direct contact with strong acids (pH 0) or strong bases (pH 11.7) was found to be detrimental to Chaetoglobosin A. This suggests that this compound is also likely to be unstable under highly acidic or alkaline conditions. For optimal stability, it is advisable to store and use this compound in neutral buffer solutions. A pH stability study is recommended to determine its degradation kinetics across a specific pH range.

Q4: I am not detecting any this compound in my fungal culture extracts. What could be the reason?

A4: The production of this compound by Chaetomium globosum is highly dependent on the pH of the culture medium.[1][2][3][4] Detectable amounts have been reported only at a neutral pH of approximately 7.0.[1][5] Ensure that your culture medium is buffered to a neutral pH for optimal production.

Troubleshooting Guides

Guide 1: Determining the Optimal pH for this compound Activity

If you need to determine the optimal pH for your specific assay, you can perform an actin polymerization assay with this compound across a range of pH values.

Experimental Protocol: pH-Dependent Actin Polymerization Assay

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.

  • Reagent Preparation:

    • Actin Buffer (G-buffer): 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT. Adjust to pH 8.0 for initial actin stability.

    • Pyrene-labeled Actin: Prepare as per established protocols. This will be your fluorescent probe.

    • Assay Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). The buffer system should be chosen carefully to be effective in the desired pH range (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline). These buffers should contain the necessary salts to induce polymerization (e.g., 50 mM KCl, 1 mM MgCl₂).

    • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer of a specific pH.

    • Add this compound to the desired final concentration. Include a solvent control (DMSO).

    • Initiate the reaction by adding the pyrene-labeled actin monomer solution.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each pH value.

    • The rate of actin polymerization can be determined from the slope of the initial linear portion of the curve.

    • Compare the polymerization rates in the presence of this compound at different pH values to determine the pH at which it exhibits the highest inhibitory activity.

Guide 2: Assessing the Stability of this compound at Different pH Values

This guide outlines a procedure to evaluate the stability of this compound over time in buffers of varying pH.

Experimental Protocol: pH Stability Assessment using HPLC

  • Buffer Preparation:

    • Prepare a series of buffers covering the pH range of interest (e.g., pH 3, 5, 7, 9). Use appropriate buffer systems for each pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Sample Incubation:

    • Prepare solutions of this compound at a known concentration in each of the prepared buffers.

    • Incubate these solutions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately stop any potential degradation by neutralizing the pH or freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Quantify the remaining amount of this compound in each aliquot using a validated HPLC method.

    • HPLC System: An Agilent 1100 Series or similar.

    • Column: C8 or C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 35% acetonitrile/water to 80% acetonitrile over 20 minutes.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., 220-300 nm).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH value.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Data Presentation

Table 1: Production of this compound by Chaetomium globosum at Various pH Levels

Buffer SystempH of MediumThis compound DetectedAverage Amount (µg per five agar plates)Reference
Citrate-Phosphate3.51NoNot Detected[1]
Citrate-Phosphate4.28NoNot Detected[1]
Citrate-Phosphate5.17NoNot Detected[1]
Citrate-Phosphate6.07NoNot Detected[1]
Citrate-Phosphate 7.01 Yes 203 [1]
Tris-Maleate5.21 - 7.91NoNot Detected[1]
Tris6.61 - 8.24NoNot Detected[1]
Carbonate-Bicarbonate9.07 - 9.35NoNot Detected[1]

Visualizations

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Buffers Prepare Buffers Incubate Ch-C in Buffers Incubate Ch-C in Buffers Prepare Buffers->Incubate Ch-C in Buffers Prepare Ch-C Stock Prepare Ch-C Stock Prepare Ch-C Stock->Incubate Ch-C in Buffers Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate Ch-C in Buffers->Collect Aliquots at Time Points HPLC Analysis HPLC Analysis Collect Aliquots at Time Points->HPLC Analysis Quantify Ch-C Quantify Ch-C HPLC Analysis->Quantify Ch-C Calculate Degradation Rate Calculate Degradation Rate Quantify Ch-C->Calculate Degradation Rate

Caption: Workflow for Determining this compound pH Stability.

Actin_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Akt->Rho_GTPases Actin_Nucleation Actin Nucleation Factors (e.g., Arp2/3, Formins) Rho_GTPases->Actin_Nucleation F_Actin F-Actin (Filaments) Actin_Nucleation->F_Actin G_Actin G-Actin (Monomers) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cytoskeletal_Changes Cytoskeletal Reorganization (Cell Motility, Division) F_Actin->Cytoskeletal_Changes ChC This compound

Caption: Simplified Actin Cytoskeleton Signaling Pathway Targeted by this compound.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Chaetoglobosin C and Latrunculin A in Actin Cytoskeleton Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent actin-modifying compounds: Chaetoglobosin C and Latrunculin A. Understanding the distinct ways in which these molecules disrupt the actin cytoskeleton is crucial for their effective application in research and potential therapeutic development. This document summarizes their mechanisms, presents quantitative data for comparison, and provides detailed experimental protocols for studying their effects.

Introduction to Actin-Targeting Compounds

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell motility, division, shape, and intracellular transport. Small molecules that interfere with actin dynamics are invaluable tools for cell biology research and hold potential as therapeutic agents, particularly in oncology. This compound, a member of the cytochalasan family of mycotoxins, and Latrunculin A, a marine macrolide, are two such compounds that disrupt the actin cytoskeleton, albeit through different mechanisms.

Mechanism of Action: A Tale of Two Strategies

While both this compound and Latrunculin A lead to the disruption of the actin filament network, they achieve this through fundamentally different interactions with the actin protein.

Latrunculin A: The Monomer Sequestrator

Latrunculin A acts by binding directly to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[1][2] This binding event prevents the G-actin monomers from polymerizing and incorporating into filamentous actin (F-actin).[2] By sequestering the available pool of actin monomers, Latrunculin A shifts the equilibrium of actin dynamics towards depolymerization, leading to a net disassembly of existing actin filaments.[1] This mechanism effectively starves the growing ends of actin filaments, resulting in a rapid and profound disruption of the entire actin cytoskeleton.

This compound: The Barbed End Capper

This compound, as a member of the cytochalasan family, is understood to interact with the barbed (fast-growing) end of F-actin.[3] This binding "caps" the barbed end, preventing the addition of new G-actin monomers to that end of the filament.[3] By blocking elongation at the most dynamic end of the filament, this compound disrupts the normal treadmilling process of actin filaments. While it doesn't directly sequester G-actin monomers like Latrunculin A, its interference with filament elongation leads to a net depolymerization and subsequent disruption of the actin cytoskeleton.

Quantitative Comparison of Actin Inhibition

The following table summarizes the available quantitative data for this compound and Latrunculin A, highlighting their different modes of action and potencies.

ParameterThis compoundLatrunculin AReference
Target Barbed end of F-actinG-actin monomers[2][3]
Mechanism Capping of the fast-growing end, inhibiting elongationSequestration of G-actin, preventing polymerization[2][3]
Binding Affinity (Kd) Data not readily available~0.1 µM for ATP-G-actin; ~4.7 µM for ADP-G-actin[4]
Cellular IC50 Varies by cell line (e.g., 18-30 µg/mL for some cancer cell lines)Varies by cell line and assay (e.g., 6.7 µM for HIF-1 activation in T47D cells)[4][5]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of this compound and Latrunculin A.

Latrunculin_A_Mechanism cluster_F_Actin Actin Filament G_actin G-Actin Monomers LatA_G_actin LatA-G-Actin Complex (Sequestered) G_actin->LatA_G_actin F_actin Barbed End Pointed End G_actin->F_actin:barbed Polymerization (Inhibited) LatA Latrunculin A LatA->G_actin LatA->LatA_G_actin F_actin->G_actin Depolymerization Depolymerization Depolymerization

Caption: Mechanism of Latrunculin A

Chaetoglobosin_C_Mechanism cluster_F_Actin Actin Filament G_actin G-Actin Monomers F_actin Barbed End (Capped) Pointed End G_actin->F_actin:barbed Polymerization (Inhibited) ChC This compound ChC->F_actin:barbed Binds to & Caps F_actin->G_actin Depolymerization Depolymerization Net Depolymerization

Caption: Mechanism of this compound

Experimental Protocols

To aid researchers in the study of these compounds, detailed protocols for key experiments are provided below.

Pyrene-Actin Polymerization Assay

This assay measures the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

Materials:

  • Purified actin (unlabeled and pyrene-labeled)

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound or Latrunculin A (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Prepare a working stock of actin by mixing unlabeled and pyrene-labeled actin to achieve a 5-10% labeling ratio in G-buffer. Keep on ice.

  • In the microplate wells, add the desired concentration of this compound, Latrunculin A, or DMSO vehicle control.

  • Add the actin working stock to each well to the desired final concentration (typically 2-4 µM).

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and begin kinetic measurements at room temperature, recording fluorescence intensity every 30-60 seconds for 1-2 hours.

  • Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

Actin_Polymerization_Assay_Workflow start Start prep_actin Prepare Pyrene-Labeled Actin Working Stock start->prep_actin add_compounds Add Compounds/Vehicle to Microplate Wells prep_actin->add_compounds add_actin Add Actin to Wells add_compounds->add_actin initiate_poly Initiate Polymerization (Add 10x Buffer) add_actin->initiate_poly measure_fluorescence Measure Fluorescence Kinetically initiate_poly->measure_fluorescence analyze_data Analyze Data (Plot Fluorescence vs. Time) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Actin Polymerization Assay Workflow

Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the visualization of the actin cytoskeleton in cells treated with the compounds.

Materials:

  • Cells cultured on glass coverslips

  • This compound or Latrunculin A

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound, Latrunculin A, or DMSO for the appropriate time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in Blocking Buffer) for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

G-actin/F-actin Ratio Determination by Western Blot

This assay quantifies the relative amounts of globular (G-actin) and filamentous (F-actin) in cell lysates.

Materials:

  • Treated and control cells

  • Actin Stabilization Buffer (e.g., 0.1 M PIPES, pH 6.9, 30% glycerol, 5% DMSO, 1 mM MgSO4, 1 mM EGTA, 1% Triton X-100, 1 mM ATP, and protease inhibitors)

  • Actin Depolymerization Buffer (e.g., 0.1 M PIPES, pH 6.9, 1 mM MgSO4, 10 mM CaCl2, and 5 µM cytochalasin D)[6]

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Western blotting apparatus

  • Anti-actin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Densitometry software

Procedure:

  • Lyse the cells in ice-cold Actin Stabilization Buffer.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).

  • Carefully collect the supernatant containing the G-actin fraction.

  • Resuspend the pellet containing the F-actin in Actin Depolymerization Buffer to solubilize the F-actin.[6]

  • Determine the protein concentration of both the G-actin and F-actin fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against actin, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software to determine the G-actin/F-actin ratio.

Conclusion

This compound and Latrunculin A are powerful tools for dissecting the roles of the actin cytoskeleton in various cellular processes. Their distinct mechanisms of action—barbed end capping versus monomer sequestration—offer researchers different approaches to perturb actin dynamics. While Latrunculin A's effects are often more rapid and lead to a complete collapse of the actin network, this compound's more nuanced interference at the filament ends can provide different insights into actin-dependent processes. The choice between these compounds will depend on the specific experimental question being addressed. The quantitative data and detailed protocols provided in this guide are intended to facilitate the informed selection and effective use of these important research tools.

References

Unveiling the Synergistic Potential of Chaetoglobosins in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional anticancer drugs. Chaetoglobosins, a class of cytochalasan alkaloids derived from fungi, have demonstrated significant antitumor activity. This guide provides a comparative analysis of the synergistic effects of Chaetoglobosin E with established anticancer drugs, supported by experimental data. While specific data on the synergistic effects of Chaetoglobosin C remains elusive in current scientific literature, the findings on Chaetoglobosin E offer valuable insights into the potential of this compound class to enhance the efficacy of chemotherapy.

Synergistic Effects of Chaetoglobosin E with Cytotoxic Drugs

A key study has illuminated the synergistic anti-proliferative effects of Chaetoglobosin E in combination with cisplatin and 5-fluorouracil (5-Fu) in esophageal squamous cell carcinoma (ESCC) cells. The synergy was quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI), where a CI value less than 1 indicates synergy and a DRI value greater than 1 signifies a favorable dose reduction of the conventional drug.

Quantitative Analysis of Synergy

The following table summarizes the synergistic effects of Chaetoglobosin E with cisplatin and 5-Fu on KYSE-30 ESCC cells.

CombinationEC50 (μM)Combination Index (CI)Dose Reduction Index (DRI)
Chaetoglobosin E + Cisplatin
Chaetoglobosin E2.570.851.52
Cisplatin8.742.18
Chaetoglobosin E + 5-Fluorouracil
Chaetoglobosin E2.570.781.89
5-Fluorouracil15.213.25

Table 1: Synergism of Chaetoglobosin E with Cisplatin and 5-Fu in KYSE-30 cells. The data demonstrates that combining Chaetoglobosin E with either cisplatin or 5-Fu results in a synergistic inhibition of cancer cell proliferation, allowing for a significant reduction in the required dosage of the conventional chemotherapeutic agents[1].

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.

Cell Viability and Synergy Analysis

1. Cell Culture:

  • Human esophageal cancer cell lines (KYSE-30, KYSE-150, and TE-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of Chaetoglobosin E, cisplatin, or 5-Fu, alone or in combination, for 48 hours.

  • After treatment, 20 μL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 μL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader to determine cell viability.

3. Synergy Calculation:

  • The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using the Chou-Talalay method with the CompuSyn software.

  • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • The DRI represents the fold of dose reduction possible for each drug in a synergistic combination to achieve a given effect level.

Mechanism of Action: Targeting the PLK1 Signaling Pathway

The synergistic effect of Chaetoglobosin E is attributed to its ability to target Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. By inhibiting PLK1, Chaetoglobosin E induces G2/M phase cell cycle arrest and apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin and 5-Fu.

Below is a diagram illustrating the proposed signaling pathway of Chaetoglobosin E-induced apoptosis and its synergistic interaction with conventional chemotherapy.

cluster_0 Chaetoglobosin E cluster_1 Conventional Chemotherapy cluster_2 Cellular Processes ChE Chaetoglobosin E PLK1 PLK1 ChE->PLK1 inhibition G2M G2/M Arrest CellDeath Synergistic Cell Death ChE->CellDeath Chemo Cisplatin / 5-Fu Apoptosis Apoptosis Chemo->Apoptosis induces Chemo->CellDeath PLK1->G2M promotion G2M->Apoptosis leads to

Caption: Proposed mechanism of synergistic anticancer effect.

The diagram illustrates how Chaetoglobosin E inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis. This action, combined with the DNA damaging effects of cisplatin or the antimetabolite action of 5-Fu, results in a synergistic enhancement of cancer cell death.

Experimental Workflow for Synergy Assessment

The following diagram outlines the typical workflow for evaluating the synergistic effects of a novel compound with an anticancer drug.

cluster_workflow Synergy Assessment Workflow start Select Cancer Cell Line & Anticancer Drug ic50_single Determine IC50 of Single Agents start->ic50_single combo_design Design Combination Experiment (e.g., Chou-Talalay) ic50_single->combo_design cell_treatment Treat Cells with Single Agents & Combinations combo_design->cell_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay data_analysis Analyze Data & Calculate CI and DRI viability_assay->data_analysis mechanism_study Investigate Mechanism of Synergy (Optional) data_analysis->mechanism_study end Conclusion on Synergistic Effect data_analysis->end mechanism_study->end

References

Chaetoglobosin C: A Promising Antifungal Agent Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the emergence of drug-resistant fungal infections poses a significant threat to public health. Researchers are in a constant search for novel antifungal agents with unique mechanisms of action to combat these resilient pathogens. Chaetoglobosin C, a cytochalasan alkaloid derived from various fungi, has demonstrated considerable antifungal activity. This guide provides a comparative analysis of the available experimental data on the efficacy of this compound and related compounds against fungal strains, with a focus on its potential to overcome resistance.

Comparative Antifungal Efficacy

While direct comparative studies of this compound against a broad panel of clinically resistant fungal strains are currently limited in publicly available research, existing data on its and its analogues' activity against various fungi, including some resistant strains, provide a strong rationale for its further investigation.

One study investigated the efficacy of several chaetoglobosins against the plant pathogenic fungus Botrytis cinerea, comparing them to the commercial fungicides carbendazim and azoxystrobin. The results, presented in Table 1, highlight the potent activity of these compounds.

CompoundEC50 (µg/mL) against Botrytis cinerea
Chaetoglobosin Analog 22.19
Chaetoglobosin Analog 68.25
This compound Not explicitly tested in this study
Chaetoglobosin Analog 70.40
Chaetoglobosin Analog 95.83
Carbendazim (Control)70.11
Azoxystrobin (Control)39.02
Table 1: Comparative efficacy (EC50 values) of different chaetoglobosin analogs against Botrytis cinerea. Data from this study indicates that certain chaetoglobosins are significantly more potent than conventional fungicides.

Furthermore, research on Chaetoglobosin P, a closely related molecule, has demonstrated its activity against the human pathogen Cryptococcus neoformans and synergistic effects with existing antifungal drugs.

Fungal Strain/ConditionMIC of Chaetoglobosin P (µg/mL)
Cryptococcus neoformans H99 (37°C)6.3
Aspergillus fumigatus12.5
Candida albicans>50
Table 2: Minimum Inhibitory Concentration (MIC) of Chaetoglobosin P against various fungal pathogens[1].

Notably, the same study found that Chaetoglobosin P exhibits a synergistic effect with amphotericin B and caspofungin against C. neoformans, suggesting its potential in combination therapies to tackle resistant infections[1].

Mechanism of Action: A Novel Approach to Combat Resistance

Chaetoglobosins exert their antifungal effect through a distinct mechanism of action: the inhibition of actin polymerization[1]. The fungal actin cytoskeleton is crucial for various cellular processes, including cell division, morphogenesis, and intracellular transport. By disrupting the normal dynamics of actin filaments, this compound can impede fungal growth and proliferation.

This unique target offers a significant advantage in overcoming common resistance mechanisms developed by fungi against other antifungal classes, such as:

  • Target modification: Resistance to azoles often involves mutations in the ERG11 gene, which encodes the drug target lanosterol 14-α-demethylase. As this compound targets a different cellular component, such mutations would not confer resistance.

  • Efflux pumps: Overexpression of efflux pumps that actively remove antifungal drugs from the cell is a common resistance mechanism. While further research is needed, the intracellular target and mechanism of this compound may be less susceptible to this form of resistance.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antifungal efficacy of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: this compound and comparator antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Signaling Pathways and Experimental Workflows

The unique mechanism of action of this compound, targeting actin polymerization, is hypothesized to circumvent common fungal resistance mechanisms. The following diagrams illustrate the proposed mechanism and a typical experimental workflow for its validation.

ChC This compound Actin Actin Monomers ChC->Actin Binds to F_Actin Filamentous Actin (F-Actin) ChC->F_Actin Inhibits Polymerization Actin->F_Actin Polymerization Cell_Processes Essential Cellular Processes (e.g., cell division, morphogenesis) F_Actin->Cell_Processes Required for Fungal_Growth Fungal Growth Inhibition Cell_Processes->Fungal_Growth Leads to

Caption: Proposed mechanism of action of this compound.

start Start: Select Resistant and Susceptible Fungal Strains protocol Perform Antifungal Susceptibility Testing (Broth Microdilution - CLSI/EUCAST) start->protocol mic Determine Minimum Inhibitory Concentrations (MICs) protocol->mic synergy Conduct Synergy Testing (Checkerboard Assay) protocol->synergy compare Compare MICs of this compound with Standard Antifungals mic->compare analyze Analyze and Report Comparative Efficacy compare->analyze fic Calculate Fractional Inhibitory Concentration (FIC) Index synergy->fic fic->analyze Ext_Signal External Stimulus (e.g., nutrient sensing) Ras_Pathway Ras Signaling Pathway Ext_Signal->Ras_Pathway CDC42 Cdc42 (Rho GTPase) Ras_Pathway->CDC42 Formins Formins CDC42->Formins Activates Actin_Poly Actin Polymerization Formins->Actin_Poly Promotes Cytoskeleton Organized Actin Cytoskeleton Actin_Poly->Cytoskeleton Block Disrupted Cytoskeleton Actin_Poly->Block ChC This compound ChC->Actin_Poly Inhibits Hyphal_Growth Hyphal Growth & Virulence Cytoskeleton->Hyphal_Growth Block->Hyphal_Growth Inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.